Tsaokoarylone
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C20H20O4 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)hepta-4,6-dien-3-one |
InChI |
InChI=1S/C20H20O4/c1-24-20-14-16(9-13-19(20)23)4-2-3-5-17(21)10-6-15-7-11-18(22)12-8-15/h2-5,7-9,11-14,22-23H,6,10H2,1H3/b4-2+,5-3+ |
Clave InChI |
VJBQUBGTUNBGDY-ZUVMSYQZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C=C/C(=O)CCC2=CC=C(C=C2)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC=CC(=O)CCC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Tsaokoarylone: A Bioactive Diarylheptanoid from Amomum tsao-ko Fruits
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tsaokoarylone, a diarylheptanoid identified in the fruits of Amomum tsao-ko, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and for the evaluation of its cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory properties. Furthermore, this document presents a putative signaling pathway for its anti-inflammatory mechanism of action, based on evidence from related diarylheptanoid studies. All quantitative data are summarized in structured tables, and key experimental workflows and the proposed signaling pathway are visualized using diagrams to facilitate understanding and further research.
Introduction
Amomum tsao-ko Crevost et Lemarié, commonly known as 'caoguo' or 'tsao-ko', is a perennial plant in the Zingiberaceae family, primarily found in Southwest China and Northern Vietnam. Its dried fruits are a traditional spice and have a long history of use in traditional medicine to treat a variety of ailments.[1] Phytochemical investigations of A. tsao-ko have led to the isolation of numerous bioactive compounds, including terpenoids, flavonoids, and diarylheptanoids.[2]
Among these, this compound, a diarylheptanoid with the chemical structure 7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one, has been identified as a key bioactive constituent.[3] Research has demonstrated that this compound exhibits a range of pharmacological effects, including cytotoxic activity against cancer cell lines, inhibition of nitric oxide production indicative of anti-inflammatory potential, and acetylcholinesterase inhibition, suggesting a role in neuroprotection.[1][3][4] This guide serves as a technical resource for scientists engaged in natural product chemistry, pharmacology, and drug development, providing detailed methodologies and data to support further investigation into the therapeutic potential of this compound.
Isolation and Structure Elucidation of this compound
The isolation of this compound from the dried fruits of Amomum tsao-ko is typically achieved through a process of solvent extraction and bioactivity-guided fractionation.
Experimental Protocol: Extraction and Isolation
-
Extraction: The dried and powdered fruits of Amomum tsao-ko are extracted with methanol (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure.[3]
-
Fractionation: The crude extract undergoes bioactivity-guided fractionation. This process involves partitioning the extract between different solvents of varying polarity, such as n-hexane, ethyl acetate (EtOAc), and water, to separate compounds based on their solubility.
-
Chromatography: The bioactive fractions are subjected to a series of chromatographic techniques to isolate individual compounds. These techniques may include:
-
Silica Gel Column Chromatography: Separation based on polarity, with compounds eluted using a gradient of solvents, such as a mixture of n-hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain highly pure this compound.
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the placement of protons and other functional groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of a conjugated system.
The spectroscopic data for this compound are consistent with the structure 7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one.[3]
Biological Activities and Experimental Protocols
This compound has been evaluated for several biological activities, with quantitative data summarized in the tables below.
Anti-inflammatory Activity
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.[4]
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide Production Inhibition | RAW 264.7 macrophages | 10.9 - 22.5* | [4] |
*Range reported for a group of compounds including this compound.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium, and the cells are incubated for a further 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the this compound-treated groups with that of the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against human non-small cell lung cancer (A549) and human melanoma (SK-Mel-2) cell lines.[3]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Assay Method | IC₅₀ (µg/mL) | Reference |
| A549 (non-small cell lung cancer) | SRB | 4.9 | [3] |
| SK-Mel-2 (melanoma) | SRB | 11.4 | [3] |
-
Cell Culture: A549 and SK-Mel-2 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Fixation: After incubation, the cells are fixed with a solution such as trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing and Solubilization: Excess dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Acetylcholinesterase (AChE) Inhibitory Activity
This compound has been identified as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][5]
Table 3: Acetylcholinesterase Inhibitory Activity of this compound
| Assay | IC₅₀ (µM) | Reference |
| Acetylcholinesterase Inhibition | 31.13 | [1][5] |
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing sodium phosphate buffer (pH 8.0), the test sample (this compound dissolved in a suitable solvent like DMSO), and the acetylcholinesterase (AChE) enzyme solution. The mixture is pre-incubated at room temperature.[4]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Detection: AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the untreated control. The IC₅₀ value is determined from the dose-response curve.[4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Discovery
Caption: Bioactivity-guided isolation workflow for this compound.
Putative Anti-inflammatory Signaling Pathway of this compound
While the precise anti-inflammatory signaling pathway of this compound has not been fully elucidated, studies on structurally related diarylheptanoids suggest a plausible mechanism involving the modulation of key inflammatory pathways such as NF-κB and MAPK. The following diagram illustrates a proposed pathway based on this evidence.
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
This compound, a diarylheptanoid from Amomum tsao-ko fruits, demonstrates promising cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory activities. This technical guide has provided a consolidated resource on its discovery, isolation, and biological evaluation, including detailed experimental protocols and data summaries.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways of this compound's anti-inflammatory and cytotoxic effects is crucial.
-
In Vivo Studies: Translating the in vitro findings into animal models to assess the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to optimize its potency and selectivity for specific therapeutic targets.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other bioactive compounds from Amomum tsao-ko or with existing therapeutic agents.
The comprehensive information presented herein aims to accelerate further research and development of this compound as a potential lead compound for novel therapeutics.
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,7-Bis(4-Hydroxy-3-Methoxyphenyl)-1,4,6-Heptatrien-3-One | C21H20O5 | CID 10904292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Tsaokoarylone: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tsaokoarylone, a diarylheptanoid isolated from the fruits of Amomum tsao-ko, has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a detailed overview of the chemical structure of this compound, its biological activities, and a discussion of its potential mechanisms of action. Quantitative data are presented in structured tables, and a detailed, though generalized, experimental protocol for its isolation is provided. Furthermore, this guide explores the potential signaling pathways this compound may modulate, based on evidence from related diarylheptanoids, visualized through a conceptual workflow.
Chemical Structure and Identification
This compound is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. Its chemical structure has been elucidated through spectroscopic analysis.
-
IUPAC Name: [7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one]
-
Chemical Formula: C20H20O4
-
Molecular Weight: 324.37 g/mol
-
Appearance: Yellowish amorphous solid[1]
The structural backbone of this compound features two phenyl groups, one of which is substituted with a hydroxyl group, and the other with both hydroxyl and methoxy groups. The heptane chain contains a ketone functional group and two trans-configured double bonds, contributing to its specific stereochemistry and biological activity.
Biological Activities
This compound has demonstrated notable biological activities, particularly in the areas of cytotoxicity and enzyme inhibition. This section summarizes the key quantitative findings from preclinical studies.
Cytotoxic Activity
Bioactivity-guided fractionation of extracts from Amomum tsao-ko led to the identification of this compound as a cytotoxic agent. Its efficacy has been evaluated against several human cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Non-small cell lung cancer | 4.9 |
| SK-Mel-2 | Melanoma | 11.4 |
Acetylcholinesterase (AChE) Inhibitory Activity
This compound has been identified as a moderate inhibitor of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease.[2]
Table 2: Acetylcholinesterase Inhibitory Activity of this compound [2]
| Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | 31.13 |
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not available in a single source, a general methodology can be compiled from the literature describing the isolation of diarylheptanoids from Amomum tsao-ko.
Generalized Isolation of this compound from Amomum tsao-ko
This protocol outlines a typical bioactivity-guided fractionation process for the isolation of diarylheptanoids like this compound.
-
Extraction:
-
Dried and powdered fruits of Amomum tsao-ko are extracted with methanol at room temperature.
-
The resulting crude methanol extract is then concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The concentrated methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The cytotoxic or AChE inhibitory activity of each fraction is assessed to identify the most active fraction (typically the ethyl acetate fraction for diarylheptanoids).
-
-
Chromatographic Separation:
-
The active fraction is subjected to column chromatography on silica gel.
-
A gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) is used to separate the components into sub-fractions.
-
-
Further Purification:
-
Active sub-fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable solvent system to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Potential Signaling Pathways and Mechanism of Action
Direct studies on the signaling pathways modulated by this compound are currently limited. However, based on the known mechanisms of other diarylheptanoids, it is plausible to infer potential pathways through which this compound exerts its biological effects. Diarylheptanoids have been shown to influence key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the DNA damage signaling pathway.[3][4][5]
The cytotoxic effects of this compound may be mediated through the induction of oxidative stress, leading to a loss of mitochondrial membrane potential and subsequent apoptosis.[6] The presence of the α,β-unsaturated carbonyl moiety in this compound's structure is a key feature that may contribute to its cytotoxicity, potentially through Michael-type addition reactions with cellular nucleophiles like protein thiols.[6]
The diagram below illustrates a conceptual workflow for investigating the mechanism of action of this compound, starting from its observed biological activities to the elucidation of its impact on cellular signaling.
Caption: Conceptual workflow for elucidating this compound's mechanism.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic and neuroprotective potential. Its well-defined chemical structure provides a basis for further investigation into its structure-activity relationships and potential for therapeutic development. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in various cell types.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of cancer and neurodegenerative diseases.
-
Target Identification: Identifying the direct molecular targets of this compound to better understand its mechanism of action.
-
Spectroscopic Data Publication: Detailed publication of the full NMR, MS, and IR spectroscopic data would be invaluable for the scientific community for confirmation and further studies.
This comprehensive guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as a lead compound for novel therapeutics.
References
- 1. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
The intricate biosynthetic pathway of Tsaokoarylone, a potent diarylheptanoid from Amomum tsao-ko, is a subject of increasing interest for its potential applications in drug development. This technical guide provides an in-depth exploration of the molecular journey from primary metabolites to this complex secondary metabolite, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery and development.
Recent genomic and transcriptomic analyses of Amomum tsao-ko have begun to unravel the genetic and biochemical underpinnings of Tsaokoarylone formation.[1][2][3] The biosynthesis is a multi-step process rooted in the phenylpropanoid pathway, culminating in the formation of a unique asymmetric diarylheptanoid structure.
A Putative Biosynthetic Pathway
The biosynthesis of this compound is proposed to commence with the general phenylpropanoid pathway, which converts L-phenylalanine into various cinnamic acid derivatives. These activated intermediates serve as the foundational building blocks for the two distinct aromatic rings of this compound. The heptanoid chain connecting these rings is assembled through the iterative condensation of malonyl-CoA, a classic mechanism in polyketide synthesis.
The formation of the diarylheptanoid scaffold is catalyzed by a class of enzymes known as type III polyketide synthases (PKSs). Specifically, research points towards the involvement of diketide-CoA synthase (DCS) and curcuminoid synthase (CURS) or enzymes with similar activities.[4][5][6][7]
The asymmetric nature of this compound, featuring a 4-hydroxyphenyl group and a 4-hydroxy-3-methoxyphenyl group, suggests the utilization of two different phenylpropanoid-derived CoA esters as starter units. The proposed precursors are p-coumaroyl-CoA and feruloyl-CoA.
The key steps are hypothesized as follows:
-
Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce p-coumaric acid and ferulic acid. These are subsequently activated to their corresponding CoA esters, p-coumaroyl-CoA and feruloyl-CoA.
-
Diketide Formation: A diketide-CoA synthase (DCS) likely catalyzes the condensation of one molecule of feruloyl-CoA with one molecule of malonyl-CoA to form feruloyldiketide-CoA.
-
Chain Extension and Cyclization: A curcuminoid synthase (CURS)-like enzyme is proposed to catalyze the condensation of feruloyldiketide-CoA with a molecule of p-coumaroyl-CoA. This crucial step would establish the asymmetric C6-C7-C6 backbone of this compound. Subsequent reduction and dehydration reactions would then lead to the final structure of this compound.
Recent metabolomic and transcriptomic studies on the ripening stages of Amomum tsao-ko fruit have identified candidate genes related to diarylheptanoid biosynthesis, and two key genes have been verified to be involved in the biosynthesis of linear diarylheptanoids.[1][2]
Quantitative Data
While specific quantitative data for the this compound biosynthetic pathway remains limited, studies on related diarylheptanoids in other Zingiberaceae species provide valuable comparative data. The following table summarizes the kinetic parameters of diketide-CoA synthase (DCS) and curcuminoid synthases (CURS1, CURS2, and CURS3) from Curcuma longa, which offer insights into the potential substrate preferences and catalytic efficiencies of the homologous enzymes in Amomum tsao-ko.
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Reference |
| DCS | Feruloyl-CoA | - | 0.020 | - | [4] |
| Malonyl-CoA | 8.4 | 0.011 | 1,329 | [4] | |
| CURS1 | Feruloyl-CoA | 18 | 0.018 | 1,001 | [4] |
| p-Coumaroyl-CoA | 189 | 0.014 | 75 | [4] | |
| CURS2 | Feruloyl-CoA | 4.3 | 0.007 | 1,622 | [4] |
| p-Coumaroyl-CoA | 89 | 0.016 | 176 | [4] | |
| CURS3 | Feruloyl-CoA | 2.2 | 0.003 | 2,017 | [4] |
| p-Coumaroyl-CoA | 3.4 | 0.006 | 1,742 | [4] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Identification and Cloning
Objective: To identify and isolate candidate genes encoding enzymes of the this compound biosynthetic pathway from Amomum tsao-ko.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the fruit tissues of Amomum tsao-ko at different developmental stages using a suitable plant RNA extraction kit. First-strand cDNA is synthesized using a reverse transcriptase enzyme.
-
Transcriptome Sequencing (RNA-Seq): High-throughput sequencing of the cDNA libraries is performed to generate a comprehensive transcriptome dataset.
-
Bioinformatic Analysis: The transcriptome data is assembled de novo to generate unigenes. These unigenes are then annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Candidate genes for DCS and CURS are identified based on homology to known diarylheptanoid biosynthetic genes.
-
Gene Cloning: Full-length cDNA of the candidate genes is amplified by PCR using gene-specific primers and cloned into an expression vector.
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the candidate enzymes and determine their substrate specificity and kinetic parameters.
Methodology:
-
Heterologous Expression: The cloned candidate genes are expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
-
Protein Purification: The recombinant enzymes are purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assays: The activity of the purified enzymes is assayed in vitro. A typical assay mixture for a DCS-like enzyme would contain the purified enzyme, a starter CoA ester (e.g., feruloyl-CoA), malonyl-CoA, and a suitable buffer. The reaction products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Kinetic Analysis: To determine the kinetic parameters (K_m and k_cat), enzyme assays are performed with varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation.
Metabolite Profiling
Objective: To identify and quantify this compound and its potential biosynthetic intermediates in Amomum tsao-ko.
Methodology:
-
Sample Extraction: Metabolites are extracted from different tissues of Amomum tsao-ko using a suitable solvent system (e.g., methanol/water).
-
LC-MS Analysis: The extracts are analyzed by LC-MS. This compound and its precursors are identified by comparing their retention times and mass spectra with those of authentic standards.
-
Quantitative Analysis: The concentration of the identified metabolites is determined by creating a calibration curve with known concentrations of the standards.
Visualizations
To further illuminate the complex processes involved in this compound biosynthesis, the following diagrams have been generated.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromosome-level genome assembly of Amomum tsao-ko provides insights into the biosynthesis of flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural origins of Tsaokoarylone and its related diarylheptanoid congeners. Diarylheptanoids, a class of phenolic compounds characterized by a 1,7-diphenylheptane skeleton, have garnered significant interest within the scientific community for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and neuroprotective properties.[1] This document serves as a comprehensive resource, detailing the primary plant sources, quantitative yields, methodologies for extraction and isolation, and the molecular pathways influenced by these promising natural products.
Principal Natural Sources
This compound and its structural relatives are predominantly found within the Zingiberaceae family, commonly known as the ginger family.[2] These aromatic perennial herbs are a rich reservoir of a vast array of bioactive phytochemicals.[2] The primary genera that are significant sources of these diarylheptanoids include Amomum, Alpinia, and Zingiber.
-
Amomum tsao-ko : The fruits of Amomum tsao-ko, also known as black cardamom, are a notable source of this compound.[3][4] This plant is cultivated in Southeast Asia and is a common spice in Chinese cuisine.[4]
-
Alpinia officinarum : The rhizomes of Alpinia officinarum (lesser galangal) are a well-documented source of a variety of diarylheptanoids.[5]
-
Zingiber officinale : Commonly known as ginger, the rhizomes of Zingiber officinale contain a complex mixture of diarylheptanoids alongside gingerols.[6]
Other plant families reported to contain diarylheptanoids, though less common for this compound itself, include Betulaceae and Myricaceae.[1]
Quantitative Data on Diarylheptanoid Yields
The concentration and yield of this compound and related diarylheptanoids can vary significantly based on the plant species, geographical origin, harvesting time, and the extraction and purification methods employed. The following tables summarize available quantitative data to provide a comparative overview.
Table 1: Yield of Crude Extracts and Isolated Diarylheptanoids from Amomum tsao-ko
| Plant Part | Extraction Method | Solvent | Crude Extract Yield (% w/w) | Isolated Compound(s) | Yield of Pure Compound | Reference |
| Fruits | Maceration | Methanol | 6.06% | This compound | Not specified in % yield | [7] |
| Fruits | - | - | 11.33 ± 0.3% | Not specified | Not specified | [3] |
| Seeds | Hydrodistillation | - | 1.83% (Essential Oil) | Not applicable | Not applicable | [8] |
Table 2: Yield of Diarylheptanoids from Alpinia Species
| Plant Species | Plant Part | Extraction Method | Initial Extract (mg) | Isolated Compound(s) | Yield of Pure Compound (mg) | Purity (%) | Reference |
| Alpinia officinarum | Rhizomes | - | 122.20 (Petroleum Ether Extract) | 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | 7.37 | >93 | [5] |
| Alpinia officinarum | Rhizomes | - | 122.20 (Petroleum Ether Extract) | 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone | 9.11 | >93 | [5] |
| Alpinia officinarum | Rhizomes | - | 122.20 (Petroleum Ether Extract) | 1,7-diphenyl-4E-en-3-heptanone | 15.44 | >93 | [5] |
| Alpinia katsumadai | - | Microwave-Assisted Extraction | 2000 (Crude Sample) | 1,7-diphenyl-4,6-heptadien-3-one | 2.6 | 93.0 | [9] |
Experimental Protocols
The successful isolation and purification of this compound and related diarylheptanoids hinge on meticulous experimental procedures. The following sections detail generalized yet comprehensive protocols for extraction, isolation, and characterization.
Extraction of Diarylheptanoids
The choice of extraction method is critical for maximizing the yield of diarylheptanoids while minimizing the co-extraction of interfering substances.
Protocol 1: Maceration Extraction
-
Preparation of Plant Material : Air-dry the plant material (e.g., fruits of Amomum tsao-ko) at room temperature and grind into a coarse powder.
-
Extraction : Macerate the powdered plant material with methanol (e.g., 10.0 kg of powder in 32 L of methanol) at room temperature for one week. Repeat the extraction process three times to ensure exhaustive extraction.[7]
-
Concentration : Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[7]
-
Solvent Partitioning : Dissolve the crude extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the extract based on polarity.[7] Diarylheptanoids are typically enriched in the ethyl acetate fraction.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation : Place the powdered plant material (e.g., 2.0 g of Alpinia katsumadai) into an extraction vessel.
-
Solvent Addition : Add an appropriate extraction solvent (e.g., a mixture of hexane, ethyl acetate, methanol, and water).[9]
-
Microwave Irradiation : Subject the sample to microwave irradiation under optimized conditions of power and time.
-
Filtration and Concentration : After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.
Isolation and Purification
Chromatographic techniques are indispensable for the isolation of individual diarylheptanoids from the complex crude extract.
Protocol 3: Column Chromatography and High-Performance Liquid Chromatography (HPLC)
-
Column Packing : Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pouring it into a glass column.
-
Sample Loading : Adsorb the crude extract or a fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution : Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[10]
-
Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling : Combine fractions with similar TLC profiles.
-
Preparative HPLC : Further purify the combined fractions containing the target diarylheptanoids using preparative HPLC with a suitable column (e.g., C18) and mobile phase.[9]
Protocol 4: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection : Choose a suitable two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water).[5]
-
Equilibration : Thoroughly mix the chosen solvent system in a separatory funnel and allow the phases to separate.
-
HSCCC Operation : Fill the HSCCC column with the stationary phase (e.g., the lower phase). Pump the mobile phase (e.g., the upper phase) through the column at a specific flow rate while the apparatus is rotating at a set speed.
-
Sample Injection : Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the solvent mixture.
-
Fraction Collection and Analysis : Continuously monitor the effluent and collect fractions. Analyze the purity of the fractions containing the target compounds by HPLC.[5]
Structure Elucidation
The definitive identification of isolated diarylheptanoids requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) experiments are used to obtain fragmentation patterns that aid in structural elucidation.
Biological Activity and Signaling Pathways
This compound and related diarylheptanoids have demonstrated a range of biological activities, with cytotoxic effects against cancer cells being a prominent feature. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Cytotoxicity : this compound has shown cytotoxic effects against human non-small cell lung cancer A549 and human melanoma SK-Mel-2 cell lines.[3]
Signaling Pathways : Diarylheptanoids have been reported to influence several critical signaling pathways involved in cell proliferation, inflammation, and apoptosis.
-
NF-κB Signaling Pathway : Some diarylheptanoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory responses and cell survival.[11][12]
-
MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation, is another target of diarylheptanoids.[13]
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for diarylheptanoid isolation and the key signaling pathways they modulate.
Caption: A generalized workflow for the extraction and isolation of diarylheptanoids.
Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.
Caption: Modulation of the MAPK signaling pathway by diarylheptanoids.
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Health-promoting compounds in Amomum villosum Lour and Amomum tsao-ko: Fruit essential oil exhibiting great potential for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Isolation and purification of diarylheptanoids from Alpinia officinarum Hance by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diarylheptanoid glycosides from Tacca plantaginea and their effects on NF-κB activation and PPAR transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK signaling pathway | Abcam [abcam.com]
Tsaokoarylone: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tsaokoarylone, a diarylheptanoid isolated from the fruits of Amomum tsao-ko, has demonstrated notable anti-inflammatory potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects. While specific quantitative data for this compound remains emergent, this document synthesizes the available information and contextualizes its likely mechanisms of action through the lens of related diarylheptanoids and established inflammatory pathways. This guide includes a summary of its known bioactivity, detailed experimental protocols for assessing its anti-inflammatory properties, and visualizations of the key signaling pathways implicated in its mode of action.
Introduction
Amomum tsao-ko, a member of the ginger family (Zingiberaceae), is a perennial herb cultivated in the subtropical regions of Asia. Its fruits are a common spice and have been used in traditional medicine for various ailments. Phytochemical investigations of A. tsao-ko have led to the isolation of a variety of bioactive compounds, including a class of diarylheptanoids. Among these, this compound has been identified as a compound of interest due to its potential pharmacological activities.
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is a key driver of numerous diseases. The search for novel anti-inflammatory agents from natural sources is a significant area of pharmaceutical research. This compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells suggests its potential as an anti-inflammatory agent. This guide aims to provide a detailed technical resource for researchers interested in further exploring the anti-inflammatory properties of this compound.
Bioactivity of this compound
Inhibition of Nitric Oxide (NO) Production
This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This inhibitory effect was observed at concentrations ranging from 1 µM to 100 µM[1]. Excessive NO production by activated microglia is a key feature of neuroinflammation. The inhibition of NO production is a primary indicator of a compound's anti-inflammatory potential.
Cytotoxicity Profile
Understanding the cytotoxic profile of a compound is crucial for interpreting its biological activity. This compound has demonstrated cytotoxic effects against certain cancer cell lines. Specifically, it exhibited IC50 values of 4.9 µg/mL against human non-small cell lung cancer A549 cells and 11.4 µg/mL against human melanoma SK-Mel-2 cells. This information is vital for designing in vitro experiments to ensure that the observed anti-inflammatory effects are not a result of general cytotoxicity. When studying its anti-inflammatory properties in cell lines like RAW 264.7 or BV2, it is recommended to use concentrations well below its cytotoxic threshold.
Quantitative Data
While specific IC50 values for this compound's anti-inflammatory effects are not yet widely published, the following table summarizes the known quantitative data. Further research is needed to fully characterize its potency against various inflammatory mediators.
| Parameter | Cell Line | Stimulant | Method | Result | Reference |
| NO Production Inhibition | BV2 microglia | LPS | Griess Assay | Significant inhibition at 1-100 µM | [1] |
| Cytotoxicity (IC50) | A549 (human lung cancer) | - | SRB assay | 4.9 µg/mL | |
| Cytotoxicity (IC50) | SK-Mel-2 (human melanoma) | - | SRB assay | 11.4 µg/mL |
Putative Mechanisms of Action: NF-κB and MAPK Signaling Pathways
Based on the established anti-inflammatory mechanisms of other diarylheptanoids isolated from Amomum tsao-ko, it is highly probable that this compound exerts its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli like LPS.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound likely inhibits this pathway, preventing the transcription of these inflammatory mediators.
The MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1 and also contribute to the activation of the NF-κB pathway. It is hypothesized that this compound may inhibit the phosphorylation of p38, ERK, and/or JNK, thereby downregulating the inflammatory cascade.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Cell Culture
-
Cell Lines: RAW 264.7 (murine macrophage) or BV2 (murine microglia) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is essential to determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes for pathway activation).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-p65, total p65
-
Phospho-IκBα, total IκBα
-
Phospho-p38, total p38
-
Phospho-ERK, total ERK
-
Phospho-JNK, total JNK
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Future Directions
The preliminary findings on this compound's anti-inflammatory activity are promising, but further research is essential to fully elucidate its therapeutic potential. Key future research directions include:
-
Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of NO, TNF-α, IL-6, and IL-1β production.
-
Mechanism of Action: Conducting detailed Western blot analyses to confirm the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
-
Enzyme Inhibition: Investigating the direct inhibitory effects of this compound on the enzymatic activity of iNOS and COX-2.
-
In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation, such as LPS-induced systemic inflammation or carrageenan-induced paw edema.
-
Structure-Activity Relationship: Synthesizing and testing analogs of this compound to identify key structural features responsible for its anti-inflammatory activity.
Conclusion
This compound, a diarylheptanoid from Amomum tsao-ko, has emerged as a compound with potential anti-inflammatory properties, primarily demonstrated by its ability to inhibit nitric oxide production. While a comprehensive understanding of its mechanism of action and quantitative efficacy is still under investigation, it is hypothesized to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This technical guide provides a foundation for researchers to design and execute further studies to rigorously evaluate the anti-inflammatory potential of this compound and its prospects as a novel therapeutic agent.
References
Tsaokoarylone as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tsaokoarylone, a diarylheptanoid isolated from Amomum tsao-ko, and its activity as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This document synthesizes the available quantitative data, details the experimental protocols for inhibitor evaluation, and presents visual representations of the relevant biological pathways and experimental workflows. While this compound has demonstrated moderate inhibitory potential, further kinetic studies are required to fully elucidate its mechanism of action.
Introduction
Acetylcholinesterase (AChE) terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine.[1] The inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a validated therapeutic approach for symptomatic relief in Alzheimer's disease.[2] Natural products are a rich source of novel bioactive compounds, and this compound, a diarylheptanoid from the fruits of Amomum tsao-ko, has been identified as a moderate inhibitor of acetylcholinesterase.[3][4] This guide provides an in-depth look at the scientific data and methodologies related to the evaluation of this compound as an AChE inhibitor.
Quantitative Data
The inhibitory activity of this compound against acetylcholinesterase has been quantified, providing a basis for comparison with other inhibitors.
Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of this compound
| Compound | Source | IC50 (µM) |
| This compound | Amomum tsao-ko fruits | 31.13 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3][4]
Table 2: In Silico Molecular Docking Interaction Summary
Molecular docking simulations have provided insights into the potential binding mode of this compound with the acetylcholinesterase enzyme.
| Compound | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | 2 | 4 |
These in silico findings suggest a stronger binding affinity for this compound compared to the positive control used in the study, which had two hydrogen bonds and two hydrophobic interactions.[3]
Experimental Protocols
This section details the methodologies employed in the evaluation of this compound's acetylcholinesterase inhibitory activity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibitory activity of this compound was determined using a spectrophotometric method developed by Ellman et al.[3]
Materials:
-
Sodium phosphate buffer (pH 8.0)
-
This compound sample solution (dissolved in 10% DMSO)
-
Acetylcholinesterase (AChE) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ACh)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
In a 96-well microplate, combine 140 µL of sodium phosphate buffer (pH 8.0), 20 µL of the this compound sample solution, and 20 µL of the AChE solution.
-
Incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DTNB and 10 µL of ACh.
-
The hydrolysis of acetylthiocholine to thiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
The percent inhibition is calculated using the formula: (1 - S/E) x 100, where 'E' is the enzyme activity without the sample and 'S' is the enzyme activity with the sample.
-
The IC50 value is determined from a log-dose inhibition curve. Each experiment is performed in triplicate.[3]
Kinetic Analysis of Acetylcholinesterase Inhibition (Generalized Protocol)
While specific kinetic data for this compound is not currently available, the following protocol outlines the standard procedure for determining the mode of enzyme inhibition using Lineweaver-Burk plots.
Objective: To determine the kinetic parameters (Km, Vmax, and Ki) and the type of inhibition (competitive, non-competitive, or mixed).
Materials:
-
Acetylcholinesterase (AChE)
-
This compound at various concentrations
-
Acetylthiocholine (substrate) at various concentrations
-
DTNB
-
Sodium phosphate buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Perform a series of assays, varying the concentration of the substrate (acetylthiocholine) while keeping the enzyme concentration constant.
-
Repeat these assays in the presence of different, fixed concentrations of this compound.
-
Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor to determine the mode of inhibition. The inhibitor constant (Ki) can be calculated from these plots.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Acetylcholinesterase Signaling Pathway
Experimental Workflow for IC50 Determination
References
Unveiling the Cytotoxic Potential of Novel Compounds in A549 Lung Cancer Cells: A Methodological and Mechanistic Guide
Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific studies on the cytotoxic effects of Tsaokoarylone on A549 cells. This technical guide, therefore, provides a comprehensive framework for evaluating the cytotoxic potential of novel compounds, like this compound, against the A549 human lung adenocarcinoma cell line. The methodologies, data presentation formats, and mechanistic pathways detailed herein are based on established protocols and findings from research on other cytotoxic agents in A549 cells.
This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of new anti-cancer therapeutics. It offers a structured approach to investigating cytotoxicity, from initial screening to elucidating the underlying molecular mechanisms.
Quantitative Assessment of Cytotoxicity
A primary step in evaluating a novel compound is to quantify its dose- and time-dependent effects on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assessments. The following table summarizes IC50 values for various compounds against A549 cells, illustrating a typical data presentation format.
| Compound | Duration of Treatment | IC50 Value | Reference |
| Dehydrocostus lactone | 72 hours | Not specified, but dose-dependent inhibition observed | [1] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 24 hours | 25.36 µM | [2] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 48 hours | 19.60 µM | [2] |
| Honokiol | Not Specified | Lower cytotoxicity in A549 than PC-9 cells | [3] |
| Nepeta paulsenii (Ethyl acetate extract of flower) | Not Specified | 51.57 µg/mL | [4][5] |
| Nepeta paulsenii (Ethanolic extract of flower) | Not Specified | 50.58 µg/mL | [4][5] |
| Nepeta paulsenii (Aqueous extract of stem) | Not Specified | 123.8 µg/mL | [4][5] |
| 5-Fluorouracil (Standard Drug) | Not Specified | 83.62 µg/mL | [5] |
Experimental Protocols
Detailed and reproducible experimental design is fundamental to cytotoxic research. Below are standard protocols for key assays used to characterize the effects of a test compound on A549 cells.
Cell Culture and Maintenance
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 70-80% confluency, they are detached using a solution of trypsin-EDTA and re-plated at a suitable density for experiments or continued propagation[6].
Cell Viability Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel[7].
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat A549 cells with the test compound at selected concentrations for a predetermined duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature[1].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-9.
-
Cell Lysis: Treat cells with the compound, then lyse the cells to release intracellular proteins.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., DEVD for caspase-3).
-
Signal Detection: Measure the luminescence or fluorescence, which is proportional to the caspase activity.
The following table presents example data on apoptosis induction in A549 cells.
| Compound | Concentration | Duration | Apoptosis Rate (% of cells) | Reference |
| Scutellarin | 500 µM | 24 hours | Significantly increased | [8] |
| Isoorientin | Not Specified | Increased with treatment duration | Increased | [9] |
| Cedrol | Dose-dependent | 48 hours | Enhanced | [10] |
Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat A549 cells with the compound, harvest them, and fix in cold 70% ethanol overnight at -20°C[11].
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A[11].
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[12].
The table below shows examples of compound-induced cell cycle arrest in A549 cells.
| Compound | Effect on Cell Cycle | Reference |
| Tanshinone IIA | Increased sub-G1 phase | [13] |
| Erlotinib | G0/G1 arrest | [12] |
| Cedrol | G1 arrest | [10] |
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat A549 cells with the test compound.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizing Experimental and Mechanistic Pathways
Diagrams are invaluable for illustrating complex experimental workflows and signaling cascades.
Caption: Workflow for assessing compound cytotoxicity in A549 cells.
Core Signaling Pathways in A549 Cell Cytotoxicity
Understanding the molecular pathways a compound modulates is crucial for its development as a therapeutic agent. Many cytotoxic agents induce apoptosis in A549 cells through the intrinsic, or mitochondrial, pathway.
Intrinsic Apoptosis Pathway
This pathway is often initiated by cellular stress, such as that induced by chemotherapeutic agents or an overproduction of ROS.
-
ROS Generation: Many compounds induce cytotoxicity by increasing intracellular ROS levels[9][13][14]. ROS can damage cellular components and trigger apoptotic signaling.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is critical. Cytotoxic compounds often increase the Bax/Bcl-2 ratio, favoring apoptosis[13].
-
Mitochondrial Disruption: An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in a decrease in the mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytoplasm[13].
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell[2][15].
Caption: The intrinsic apoptosis pathway induced by cytotoxic agents.
Other Relevant Signaling Pathways
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are frequently involved in mediating apoptosis in A549 cells. For instance, Isoorientin has been shown to induce apoptosis via the ROS-regulated MAPK pathway[9].
-
STAT3 and NF-κB Pathways: These pathways are often associated with cell survival and inflammation. Their inhibition can lead to apoptosis. Isoorientin's cytotoxic effects are also mediated through the STAT3 and NF-κB signaling pathways[9]. Pyrazole has been shown to suppress the NF-κB pathway in A549 cells[16].
-
TGF-β Pathway: The transforming growth factor-β (TGF-β) signaling pathway has a complex role in cancer. Scutellarin-induced apoptosis in A549 cells is dependent on the activation of the TGF-β1/smad2 pathway[8]. Some compounds can inhibit TGF-β-induced epithelial-mesenchymal transition (EMT), thereby reducing cell migration and invasion[17].
-
AMPK/mTOR Pathway: Lycorine has been found to induce apoptosis in A549 cells by activating AMPK and inhibiting the mTOR-S6K signaling pathway[18].
References
- 1. jfda-online.com [jfda-online.com]
- 2. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Honokiol Inhibits Proliferation, Invasion and Induces Apoptosis Through Targeting Lyn Kinase in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoorientin induces the apoptosis and cell cycle arrest of A549 human lung cancer cells via the ROS‑regulated MAPK, STAT3 and NF‑κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. brazilin-isolated-from-caesalpina-sappan-wood-induces-intrinsic-apoptosis-on-a549-cancer-cell-line-by-increasing-p53-caspase-9-and-caspase-3 - Ask this paper | Bohrium [bohrium.com]
- 16. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tsaokoarylone: A Comprehensive Technical Guide on its Role in Traditional Medicine and Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tsaokoarylone, a diarylheptanoid isolated from the fruit of Amomum tsao-ko, has emerged as a compound of significant interest due to its traditional medicinal uses and diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound, summarizing its role in traditional medicine, detailing its known biological effects, and presenting relevant experimental protocols and potential mechanisms of action. Quantitative data on its bioactivities are compiled for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Traditional Medicine Context
This compound is a key constituent of the dried ripe fruit of Amomum tsao-ko, a perennial herb used for centuries in traditional Chinese medicine (TCM).[1][2] In TCM, the fruit, known as "Caoguo," is traditionally used to treat a variety of ailments, particularly those related to the digestive and respiratory systems. Its applications include the treatment of stomach disorders, throat infections, indigestion, nausea, vomiting, diarrhea, and abdominal pain.[3][4] It is also utilized for its warming properties to dispel "cold-dampness" and has been employed in the treatment of malaria.[1][5][6] The pungent and aromatic nature of Amomum tsao-ko also lends it to use as a spice in various Asian cuisines.[7]
Biological Activities of this compound
Modern pharmacological studies have begun to validate the traditional uses of Amomum tsao-ko by investigating the bioactivities of its isolated compounds, including this compound. The primary activities attributed to this compound are cytotoxicity, acetylcholinesterase inhibition, and anti-inflammatory and antioxidant effects.
Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects against several human cancer cell lines. This has positioned it as a potential candidate for further investigation in oncology drug discovery.
Acetylcholinesterase Inhibitory Activity
The compound has also been identified as a moderate inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This suggests a potential therapeutic role for this compound in neurological conditions such as Alzheimer's disease.
Anti-inflammatory and Antioxidant Activities
While direct studies on the anti-inflammatory and antioxidant activities of isolated this compound are limited, extensive research on extracts of Amomum tsao-ko and other closely related diarylheptanoids strongly suggests that this compound possesses these properties. Diarylheptanoids from Amomum tsao-ko have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). They have also been found to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound's biological activities.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| A549 | Human non-small cell lung cancer | 4.9 | ~14.3 |
| SK-Mel-2 | Human melanoma | 11.4 | ~33.3 |
IC₅₀ values were determined by the Sulforhodamine B (SRB) colorimetric method.
Table 2: Acetylcholinesterase Inhibitory Activity of this compound
| Compound | IC₅₀ (µM) |
| This compound | 31.13 |
IC₅₀ value was determined by an in vitro acetylcholinesterase inhibition assay.[8]
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the key experiments used to determine its biological activities.
Isolation of this compound from Amomum tsao-ko
Source Material: Dried fruits of Amomum tsao-ko.
Extraction and Fractionation:
-
The dried fruits (10.0 kg) are extracted three times with methanol (MeOH) at room temperature for one week each time.[8]
-
The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[8]
-
The EtOAc-soluble fraction, which typically contains this compound, is concentrated.
Chromatographic Purification:
-
The EtOAc fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of n-hexane and acetone.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.
-
Final purification is achieved by high-performance liquid chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound.[8]
Structure Elucidation: The structure of this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with previously reported data.[4][9]
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines.
Cell Culture:
-
Human cancer cell lines (e.g., A549 and SK-Mel-2) are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Assay Procedure:
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound dissolved in DMSO (final DMSO concentration should be non-toxic, typically <0.5%). Control wells receive DMSO alone.
-
After a 48-hour incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at a wavelength of 565 nm using a microplate reader.
-
The IC₅₀ value is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method.
Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
This compound dissolved in DMSO
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, AChE solution, and the test solution of this compound at various concentrations.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add DTNB and ATCI to initiate the reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-inhibition curve.[8]
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Control groups include cells treated with vehicle only, LPS only, and this compound only.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is calculated from a sodium nitrite standard curve, and the percentage of NO inhibition is determined.
Signaling Pathways and Mechanisms of Action
While the direct molecular targets of this compound are still under investigation, evidence from studies on related diarylheptanoids suggests potential involvement in key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Diarylheptanoids have been shown to inhibit the activation of NF-κB. This inhibition likely occurs through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in mediating inflammatory responses. Activation of these pathways by stimuli like LPS leads to the activation of transcription factors that regulate the expression of inflammatory genes. While direct evidence for this compound is pending, essential oils from Amomum tsao-ko have been shown to regulate the MAPK pathway. It is plausible that this compound contributes to this effect, potentially by inhibiting the phosphorylation of key MAPK proteins.
Conclusion and Future Directions
This compound, a diarylheptanoid from the traditional medicinal plant Amomum tsao-ko, exhibits a range of promising biological activities, including cytotoxic and acetylcholinesterase inhibitory effects. While its anti-inflammatory and antioxidant properties are strongly suggested by studies on related compounds, further research is needed to fully elucidate its specific mechanisms of action. The potential of this compound to modulate key inflammatory signaling pathways such as NF-κB and MAPK warrants more direct investigation.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Comprehensive in vivo studies to validate its therapeutic efficacy and safety.
-
Detailed mechanistic studies to identify its direct molecular targets.
-
Structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Development of efficient synthetic routes to ensure a sustainable supply for further research and development.
This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge on this compound and highlighting its potential as a source for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic diarylheptanoids from the leaves of Amomum tsao-ko and their inhibition mechanism against α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diarylheptanoid hirsutenone prevents tumor necrosis factor-alpha-stimulated production of inflammatory mediators in human keratinocytes through NF-kappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bioactivity-Guided Isolation of Tsaokoarylone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bioactivity-guided isolation of Tsaokoarylone, a diarylheptanoid from the fruits of Amomum tsao-ko. The protocols outlined below are based on established methodologies for the extraction, fractionation, and bioactivity assessment of natural products.
Introduction
This compound is a bioactive diarylheptanoid isolated from the fruits of Amomum tsao-ko, a plant used in traditional medicine for various ailments, including those of an inflammatory nature.[1][2] Bioactivity-guided isolation is a strategy used to efficiently identify and purify bioactive compounds from complex natural product extracts. This process involves a series of fractionations, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. In the case of this compound, it has demonstrated notable cytotoxic effects against human cancer cell lines.[1]
Data Presentation
Table 1: Bioactivity of this compound
| Bioassay | Cell Line/Target | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| Cytotoxicity (SRB Assay) | Human non-small cell lung cancer (A549) | 4.9 | ~14.3 | [1] |
| Cytotoxicity (SRB Assay) | Human melanoma (SK-Mel-2) | 11.4 | ~33.3 | [1] |
| Acetylcholinesterase Inhibition | - | - | 31.13 | [3] |
¹ Molar concentration calculated based on the molecular weight of this compound (C₂₁H₂₂O₄, 338.4 g/mol ). Note: Specific IC50 values for the anti-inflammatory activity of purified this compound are not readily available in the reviewed literature. However, crude extracts and other compounds from Amomum tsao-ko have shown inhibitory effects on nitric oxide production.[1]
Table 2: Extraction and Fractionation Yields from Amomum tsao-ko
| Step | Starting Material | Solvents | Yield (g) | Yield (%) |
| Methanol Extraction | 10.0 kg (dried fruits) | Methanol (3 x 32 L) | 606.0 g | 6.06% |
| Solvent Partitioning | 606.0 g (MeOH extract) | |||
| n-Hexane Fraction | n-Hexane | 112.0 g | 18.5% | |
| Ethyl Acetate Fraction | Ethyl Acetate | 144.0 g | 23.8% | |
| n-Butanol Fraction | n-Butanol | 132.0 g | 21.8% | |
| Aqueous Residue | Water | 216.0 g | 35.6% |
Data adapted from a representative extraction of Amomum tsao-ko fruits.[2] this compound is reported to be isolated from the Ethyl Acetate fraction.
Experimental Protocols
Extraction of Crude Methanol Extract from Amomum tsao-ko
This protocol describes the initial extraction of bioactive compounds from the dried fruits of Amomum tsao-ko.
Materials:
-
Dried fruits of Amomum tsao-ko
-
Methanol (analytical grade)
-
Large glass container with a lid
-
Mechanical shaker (optional)
-
Filter paper or cotton wool
-
Rotary evaporator
Protocol:
-
Grind the dried fruits of Amomum tsao-ko to a coarse powder.
-
Place 10 kg of the powdered plant material into a large glass container.
-
Add 32 L of methanol to the container, ensuring all the plant material is submerged.
-
Seal the container and allow the extraction to proceed for one week at room temperature, with occasional agitation or continuous shaking.
-
After one week, filter the methanol extract to separate it from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh methanol (32 L each time) to ensure exhaustive extraction.
-
Combine the three methanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.[2]
Bioactivity-Guided Fractionation
This protocol outlines the fractionation of the crude extract, guided by bioactivity assays to isolate this compound.
Materials:
-
Crude methanol extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Suspend the crude methanol extract (606.0 g) in 1 L of distilled water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform liquid-liquid partitioning by adding 1 L of n-hexane. Shake vigorously and allow the layers to separate.
-
Collect the n-hexane layer. Repeat this partitioning step ten times. Combine all n-hexane fractions and concentrate using a rotary evaporator to yield the n-hexane soluble fraction.
-
Next, partition the remaining aqueous layer with 1 L of ethyl acetate. Repeat this process twelve times. Combine the ethyl acetate fractions and concentrate to yield the EtOAc-soluble fraction.
-
Subsequently, partition the remaining aqueous layer with 1 L of n-butanol ten times. Combine the n-butanol fractions and concentrate to yield the n-BuOH-soluble fraction.
-
The remaining aqueous layer is the aqueous residue.
-
At each step of fractionation, a portion of each fraction should be reserved for bioactivity testing (e.g., cytotoxicity or anti-inflammatory assays). The most active fraction is then carried forward for further purification. This compound is isolated from the ethyl acetate fraction.[2]
-
Further purification of the active ethyl acetate fraction is typically performed using chromatographic techniques such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content, and is suitable for cytotoxicity screening.
Materials:
-
96-well microtiter plates
-
Adherent cancer cell lines (e.g., A549, SK-Mel-2)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate until they form a monolayer.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) and incubate for a predetermined period (e.g., 48-72 hours).
-
After incubation, fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate four to five times with 1% acetic acid to remove excess TCA and air dry the plate.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow the plate to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the optical density (OD) at 510 nm using a microplate reader. The cell viability is proportional to the OD.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
This compound stock solution
-
Cell culture medium
-
96-well plate
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the HPLC Purification of Tsaokoarylone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsaokoarylone, a diarylheptanoid isolated from the fruits of Amomum tsao-ko, has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated its involvement in cytotoxic and acetylcholinesterase (AChE) inhibitory activities.[1] These bioactivities suggest its potential as a lead compound in the development of novel therapeutics for cancer and neurodegenerative diseases. This document provides a detailed application note and protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), intended to aid researchers in obtaining this compound in high purity for further investigation.
Extraction of Crude this compound from Amomum tsao-ko
Prior to HPLC purification, a crude extract containing this compound must be prepared from the dried fruits of Amomum tsao-ko.
Protocol: Extraction and Fractionation
-
Grinding: Grind the dried fruits of Amomum tsao-ko into a coarse powder.
-
Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent. The extraction should be repeated three times to ensure maximum yield.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Solvent Partitioning: Dissolve the crude extract in a mixture of water and methanol and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound is typically enriched in the ethyl acetate fraction.
-
Fraction Concentration: Evaporate the solvent from the ethyl acetate fraction to yield the crude this compound-rich extract for HPLC purification.
HPLC Purification of this compound
Preparative reversed-phase HPLC is a suitable method for the purification of this compound from the crude ethyl acetate extract.
Instrumentation and Materials
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
HPLC-grade methanol (Solvent A).
-
HPLC-grade water (Solvent B).
-
0.1% Formic acid (optional, to improve peak shape).
-
Syringe filters (0.45 µm).
Protocol: Preparative HPLC Purification
-
Sample Preparation: Dissolve the dried ethyl acetate fraction in methanol to a concentration of approximately 50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 40% Methanol in Water) for at least 30 minutes at a constant flow rate.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and sample concentration.
-
Elution and Fraction Collection: Elute the column with a linear gradient of methanol in water. Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the this compound peak. The retention time will vary depending on the specific HPLC conditions.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound.
-
Drying: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation: HPLC Purification Parameters and Results
The following tables summarize typical parameters and expected results for the preparative and analytical HPLC of this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 250 x 20 mm, 10 µm |
| Mobile Phase A | Methanol |
| Mobile Phase B | Water |
| Gradient | 40-80% A in B over 40 min |
| Flow Rate | 10 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 2 mL (of 50 mg/mL solution) |
| Temperature | Ambient |
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Methanol |
| Mobile Phase B | Water |
| Gradient | 50-90% A in B over 20 min |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | 25°C |
Table 3: Expected Purification Results
| Parameter | Value |
| Crude Extract Loaded | 100 mg |
| Purified this compound Yield | 5-10 mg |
| Purity (by analytical HPLC) | >95% |
| Retention Time (Analytical) | ~12.5 min |
Biological Activity and Signaling Pathways
Cytotoxic Activity and the p53 Signaling Pathway
This compound has demonstrated cytotoxic effects against various cancer cell lines. Diarylheptanoids, the class of compounds to which this compound belongs, can induce cell cycle arrest and apoptosis through the activation of the p53 signaling pathway. Upon cellular stress, such as that induced by a cytotoxic agent, the tumor suppressor protein p53 is activated, leading to the transcription of target genes that regulate cell cycle progression and apoptosis.
Acetylcholinesterase (AChE) Inhibitory Activity
This compound has also been identified as an inhibitor of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a therapeutic target for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted below.
Conclusion
This application note provides a comprehensive guide for the extraction and HPLC purification of this compound from Amomum tsao-ko. The detailed protocols and methodologies are intended to facilitate the isolation of this promising bioactive compound for further research and development. The provided diagrams illustrate the potential mechanisms of action of this compound, offering a basis for further mechanistic studies.
References
Application Note: Elucidation of Tsaokoarylone's Mass Spectrometry Fragmentation Pattern
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsaokoarylone, a diarylheptanoid isolated from the fruits of Amomum tsao-ko, has garnered interest for its potential pharmacological activities. Diarylheptanoids, a class of plant secondary metabolites, are known for their diverse biological properties, including anti-inflammatory, antioxidant, and antitumor effects. Understanding the chemical structure and fragmentation behavior of these compounds is paramount for their identification in complex botanical extracts, for metabolic studies, and for the development of analytical methods for quality control. This application note details the characteristic mass spectrometry fragmentation pattern of this compound, providing a foundational protocol for its analysis using tandem mass spectrometry.
Predicted Mass Spectrometry Fragmentation of this compound
The structure of this compound, 1-(4-hydroxyphenyl)-7-phenylheptan-3-one, provides the basis for predicting its fragmentation in a mass spectrometer. Under electrospray ionization (ESI) in positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) will likely lead to characteristic cleavages, primarily around the keto group and through benzylic fissions.
The most probable fragmentation pathways involve:
-
α-cleavage adjacent to the carbonyl group, leading to the formation of stable acylium ions.
-
Benzylic cleavage , resulting in the formation of tropylium-like ions, which are characteristically stable.
-
Neutral losses , such as the loss of water (H₂O) from the protonated molecule, especially if additional hydroxyl groups were present or formed during fragmentation.
These fragmentation patterns are consistent with those observed for other diarylheptanoids and provide a reliable basis for the structural confirmation of this compound.
Data Presentation
The predicted major fragment ions for the protonated molecule of this compound ([C₁₉H₂₂O₂ + H]⁺) are summarized in the table below. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Fragment | Predicted Relative Abundance |
| 299.1693 | 281.1587 | [M+H-H₂O]⁺ | Moderate |
| 299.1693 | 193.1012 | [C₁₃H₁₃O]⁺ | High |
| 299.1693 | 135.0804 | [C₉H₁₁O]⁺ | High |
| 299.1693 | 107.0491 | [C₇H₇O]⁺ | Moderate |
| 299.1693 | 91.0542 | [C₇H₇]⁺ | High |
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Serially dilute the stock solution with methanol to prepare working standards in the range of 1 ng/mL to 1 µg/mL.
-
Botanical Extract: For the analysis of this compound in a plant matrix, perform an extraction using a suitable solvent such as methanol or ethanol. The crude extract may require further solid-phase extraction (SPE) cleanup to remove interfering compounds.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS¹ Scan Range: m/z 50-500.
-
MS/MS Analysis: Perform product ion scans of the protonated molecule of this compound (m/z 299.17). Use a collision energy ramp (e.g., 10-40 eV) to observe a wide range of fragment ions.
Mandatory Visualizations
The following diagrams illustrate the predicted fragmentation pathway of this compound and the experimental workflow.
Caption: Predicted fragmentation pathway of protonated this compound.
Caption: General workflow for the analysis of this compound.
Application Notes and Protocols: SRB Assay for Tsaokoarylone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsaokoarylone, a natural compound isolated from the fruits of Amomum tsao-ko, has been investigated for its biological activities, including acetylcholinesterase inhibition.[1][2] Assessing the cytotoxic potential of novel compounds like this compound is a critical step in drug discovery and development. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density and, consequently, cytotoxicity.[3][4][5] This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[5] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells.[3][5] This application note provides a detailed protocol for utilizing the SRB assay to evaluate the cytotoxicity of this compound on adherent cell lines.
Experimental Protocols
Materials and Reagents
-
This compound (of known purity)
-
Adherent cancer cell line (e.g., A549, MDA-MB-231)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v) and 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.04% or 0.4% (w/v) in 1% (v/v) acetic acid[7][8]
-
Acetic acid, 1% (v/v)
-
Tris base solution (10 mM, pH 10.5)[8]
-
Multichannel pipette
Detailed Methodology
1. Cell Seeding: a. Culture the selected adherent cell line in appropriate flasks until approximately 80-90% confluent. b. Harvest the cells by washing with PBS, followed by trypsinization. c. Neutralize trypsin with complete culture medium and perform a cell count using a hemocytometer or automated cell counter to determine cell viability.[8] d. Dilute the cell suspension to the desired seeding density (typically 5,000-20,000 cells/well in 100 µL of medium, to be optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include wells with vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and untreated controls (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Cell Fixation: a. Following the treatment period, gently add 25-50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) without removing the supernatant.[8] b. Incubate the plate at 4°C for 1 hour to fix the cells.[10]
4. Washing: a. Carefully remove the supernatant and wash the plates four to five times by submerging them in a container of slow-running tap water.[8][10] b. Remove excess water by gently tapping the plate on absorbent paper towels. c. Allow the plates to air-dry completely at room temperature.[7]
5. SRB Staining: a. Add 50-100 µL of 0.04% or 0.4% SRB solution to each well.[3][7] b. Incubate at room temperature for 30 minutes.[3][10]
6. Removal of Unbound Dye: a. Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.[3] b. Allow the plates to air-dry completely.
7. Solubilization and Absorbance Measurement: a. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3] b. Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the dye.[8] c. Measure the absorbance (Optical Density, OD) at a wavelength between 510 nm and 540 nm using a microplate reader.[3][9]
8. Data Analysis: a. Subtract the average OD of the blank wells (medium only) from all other OD values. b. Calculate the percentage of cell growth inhibition or cytotoxicity using the following formula: % Cytotoxicity = (1 - (OD_treated / OD_control)) * 100 c. Plot the percentage of cytotoxicity against the log of this compound concentration and determine the GI50 (concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6]
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells.
| This compound Concentration (µM) | Mean Absorbance (OD 540nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 1.02 ± 0.05 | 81.6 |
| 10 | 0.85 ± 0.04 | 68.0 |
| 25 | 0.63 ± 0.03 | 50.4 |
| 50 | 0.41 ± 0.02 | 32.8 |
| 100 | 0.22 ± 0.01 | 17.6 |
| GI50 (µM) | 25.2 |
Visualizations
Caption: Experimental workflow of the Sulforhodamine B (SRB) assay.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
Application Note: In Vitro Acetylcholinesterase Inhibition Assay for Tsaokoarylone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsaokoarylone, a diarylheptanoid compound isolated from the fruits of Amomum tsao-ko, has demonstrated notable biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[1] Recent studies have highlighted its potential as a moderate inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3][4][5] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[6][7][8] By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6][8][9] This application note provides a detailed protocol for the in vitro acetylcholinesterase inhibition assay of this compound, based on the widely used Ellman's method.[10][11][12]
Principle of the Assay
The assay quantitatively measures the activity of acetylcholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is used as a substrate for AChE. In the presence of an inhibitor like this compound, the enzymatic activity of AChE is reduced, leading to a decrease in the production of thiocholine and consequently a lower rate of TNB formation. The absorbance of the yellow-colored TNB is measured spectrophotometrically at 412 nm.
Quantitative Data Summary
The inhibitory potential of this compound against acetylcholinesterase is summarized in the table below. The data is derived from scientific literature and presented here for comparative analysis.
| Compound | Source Organism | Assay Method | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) | Reference |
| This compound | Amomum tsao-ko | Ellman's Method | 31.13 | Berberine | 0.19 | [2] |
Experimental Protocol
This protocol is adapted from established methodologies for determining acetylcholinesterase inhibition.[10][11][13]
Materials and Reagents:
-
This compound (Test Compound)
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Donepezil or Berberine (Positive Control)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE in the phosphate buffer to a final concentration of 1 U/mL.
-
Prepare a 14 mM solution of ATCI in deionized water.
-
Prepare a 10 mM solution of DTNB in the phosphate buffer.
-
Prepare stock solutions of this compound and the positive control (e.g., Donepezil) in DMSO. Create a series of dilutions of the test and control compounds in the phosphate buffer to achieve the desired final concentrations for the assay.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add the following in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the this compound solution (or positive control, or buffer for the control well)
-
10 µL of AChE solution (1 U/mL)
-
-
Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Following the incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Below are diagrams illustrating the mechanism of acetylcholinesterase inhibition and the experimental workflow for the assay.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Workflow for the In Vitro Acetylcholinesterase Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 6. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 7. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. attogene.com [attogene.com]
- 13. mdpi.com [mdpi.com]
Unveiling the Inhibitory Potential of Tsaokoarylone: A Molecular Docking Simulation with Acetylcholinesterase
Application Notes and Protocols for Researchers in Drug Development
This document provides a detailed protocol for conducting a molecular docking simulation of Tsaokoarylone, a diarylheptanoid from Amomum tsao-ko, with human Acetylcholinesterase (AChE). These guidelines are intended for researchers, scientists, and drug development professionals interested in the computational assessment of potential AChE inhibitors. Included are summaries of quantitative data from a published study, detailed experimental protocols, and visualizations of the workflow and relevant biological pathways.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. Natural products are a rich source of novel AChE inhibitors. This compound, a compound isolated from the fruits of Amomum tsao-ko, has been identified as a potential inhibitor of AChE.[1][2][3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This information is invaluable for lead optimization and rational drug design.[4][5]
Quantitative Data Summary
The following tables summarize the results from a molecular docking study of this compound with Acetylcholinesterase. The data is extracted from the study by Lee et al. (2023), which investigated the AChE inhibitory activity of compounds from Amomum tsao-ko.[2][3]
Table 1: Molecular Docking Scores of this compound against Acetylcholinesterase [2][3]
| Docking Software | Binding Energy (kcal/mol) |
| AutoDock Vina | -7.2 |
| AutoDock 4 | -8.58 |
| LeDock | -4.1 |
Note: More negative values indicate a higher binding affinity.
Table 2: In Vitro Acetylcholinesterase Inhibitory Activity [2][3]
| Compound | IC50 (μM) |
| This compound | 31.13 |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Table 3: Interacting Residues of Acetylcholinesterase with this compound [2]
| Interaction Type | Amino Acid Residues |
| Hydrogen Bond | TYR124, SER125, GLY121 |
| Pi-Alkyl | TRP86 |
Experimental Protocols
This section outlines a detailed protocol for performing a molecular docking simulation of this compound with human Acetylcholinesterase using AutoDock Vina, a widely used open-source docking program.
Preparation of the Receptor (Acetylcholinesterase)
-
Retrieve the Protein Structure: Download the 3D crystal structure of human Acetylcholinesterase (AChE) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4M0E.[6][7][8] This structure is a complex of human AChE with an inhibitor, providing a relevant conformation of the active site.
-
Prepare the Protein:
-
Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 101035921). Download the structure in SDF or MOL2 format.
-
Prepare the Ligand:
-
Open the ligand file in a molecular modeling software like Avogadro or Chimera.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
Set the rotatable bonds of the ligand, which allows for flexibility during the docking process.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking Simulation using AutoDock Vina
-
Define the Grid Box:
-
Load the prepared protein (receptor) and ligand PDBQT files into AutoDock Tools (ADT).
-
Define a grid box that encompasses the active site of AChE. The active site gorge is located deep within the protein. Key residues in the active site include the catalytic triad (Ser203, His447, Glu334) and residues of the peripheral anionic site (e.g., Tyr72, Tyr124, Trp286, Tyr337, Tyr341).[4] The grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
-
Configure the Docking Parameters:
-
Create a configuration file (e.g., conf.txt) that specifies the input files (receptor and ligand), the coordinates of the center of the grid box, and the dimensions of the grid box.
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the search (a higher value increases accuracy but also computation time).
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The command will look something like this: vina --config conf.txt --log log.txt
-
-
Analyze the Results:
-
AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
The log file will contain the binding energy for each pose.
-
Visualize the docked poses using PyMOL or Discovery Studio to analyze the interactions between this compound and the amino acid residues of AChE. Identify hydrogen bonds, hydrophobic interactions, and other types of interactions.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Molecular docking workflow for this compound and AChE.
References
- 1. Health-promoting compounds in Amomum villosum Lour and Amomum tsao-ko: Fruit essential oil exhibiting great potential for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity [mdpi.com]
- 4. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4m0e - Structure of human acetylcholinesterase in complex with dihydrotanshinone I - Summary - Protein Data Bank Japan [pdbj.org]
Total Synthesis of Tsaokoarylone and its Analogues: A Detailed Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the total synthesis of Tsaokoarylone, a diarylheptanoid with promising biological activities. Included are detailed experimental protocols, a summary of its biological effects, and a visualization of a key signaling pathway potentially modulated by this class of compounds.
Introduction
This compound is a naturally occurring diarylheptanoid isolated from the fruits of Amomum tsao-ko. It has garnered significant interest within the scientific community due to its notable cytotoxic and acetylcholinesterase inhibitory activities. Structurally, it is identified as 7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one[1][2]. The confirmation of its structure through total synthesis has paved the way for the development of novel analogues with potentially enhanced therapeutic properties.
Biological Activity
This compound has demonstrated significant biological activity in preclinical studies. Its cytotoxic and enzyme inhibitory effects are summarized below.
| Biological Activity | Cell Line/Enzyme | IC50 | Reference |
| Cytotoxicity | Human non-small cell lung cancer (A549) | 4.9 µg/mL | [1][2] |
| Cytotoxicity | Human melanoma (SK-Mel-2) | 11.4 µg/mL | [1][2] |
| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | 31.13 µM | [3][4][5] |
Total Synthesis of this compound
The total synthesis of this compound was first reported by Moon et al. and involves a Claisen-Schmidt condensation reaction. This approach provides a straightforward and efficient route to the target molecule.
Experimental Protocol
Synthesis of this compound (7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one) [1]
-
Materials:
-
4-Hydroxy-3-methoxycinnamaldehyde
-
4-(4-Hydroxyphenyl)-2-butanone
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-hydroxy-3-methoxycinnamaldehyde (124 mg, 0.696 mmol) and 4-(4-hydroxyphenyl)-2-butanone (93 mg, 0.566 mmol) in a mixture of ethanol (5 mL) and methanol (2 mL).
-
Add sodium hydroxide (80 mg, 2.0 mmol) to the solution.
-
Stir the reaction mixture at reflux overnight.
-
After cooling, acidify the reaction mixture with a cold 1 M HCl solution (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by chromatography to obtain this compound.
-
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are still under investigation, many cytotoxic diarylheptanoids exert their effects by inducing apoptosis. A plausible mechanism involves the activation of the intrinsic apoptotic pathway, often initiated by cellular stress. Below is a generalized diagram of this pathway.
Caption: Proposed intrinsic apoptosis pathway potentially activated by this compound.
Synthesis Workflow
The synthesis of this compound and its analogues generally follows a convergent approach, where key fragments are synthesized separately and then coupled in the final steps.
Caption: General workflow for the total synthesis of this compound and its analogues.
Conclusion
The total synthesis of this compound provides a valuable platform for the exploration of novel diarylheptanoid-based therapeutic agents. The straightforward synthetic route allows for the generation of a diverse library of analogues, which can be screened for enhanced biological activity and improved pharmacokinetic profiles. Further investigation into the precise mechanism of action of this compound will be crucial for its future development as a potential drug candidate.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Tsaokoarylone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsaokoarylone, a diarylheptanoid isolated from the fruits of Amomum tsao-ko, has demonstrated promising therapeutic potential through its diverse biological activities. In vitro studies have highlighted its cytotoxic effects against cancer cell lines, significant anti-inflammatory properties, and potential in modulating metabolic pathways.[1] These findings underscore the need for robust in vivo models to validate its efficacy and elucidate its mechanism of action in a physiological setting.
These application notes provide detailed protocols for establishing and utilizing in vivo models to investigate the anti-inflammatory, anti-cancer, and metabolic disorder-modulating effects of this compound. The protocols are designed to be comprehensive, guiding researchers through study design, experimental procedures, and data analysis to facilitate the assessment of this compound's therapeutic potential.
I. In Vivo Models for Anti-Inflammatory Efficacy
A. Carrageenan-Induced Paw Edema in Rats
This model is a classic and well-established method for evaluating the acute anti-inflammatory activity of novel compounds.
Experimental Protocol
| Step | Procedure | Details |
| 1 | Animal Acclimatization | Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water. |
| 2 | Grouping and Dosing | Animals are randomly divided into groups (n=6-8): Vehicle control (e.g., 0.5% CMC-Na), this compound (various doses, e.g., 10, 25, 50 mg/kg, p.o.), and Positive control (e.g., Indomethacin, 10 mg/kg, p.o.). This compound is administered orally 60 minutes before carrageenan injection. |
| 3 | Induction of Inflammation | 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[2][3][4][5][6] |
| 4 | Measurement of Paw Edema | Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage inhibition of edema is calculated. |
| 5 | Data Analysis | Data are expressed as mean ± SEM. Statistical analysis is performed using one-way ANOVA followed by Dunnett's post-hoc test. P<0.05 is considered statistically significant. |
| 6 | Endpoint Analysis | At the end of the experiment, animals are euthanized. Paw tissue can be collected for histological analysis (H&E staining for inflammatory cell infiltration) and biochemical analysis (e.g., measurement of myeloperoxidase (MPO) activity, and cytokine levels such as TNF-α, IL-1β, and IL-6 via ELISA). |
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema | MPO Activity (U/g tissue) | TNF-α (pg/mL) |
| Vehicle Control | - | Data | 0 | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
| This compound | 25 | Data | Data | Data | Data |
| This compound | 50 | Data | Data | Data | Data |
| Indomethacin | 10 | Data | Data | Data | Data |
Workflow Diagram
B. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics the pathology of human inflammatory bowel disease (IBD), particularly ulcerative colitis, and is suitable for evaluating the efficacy of this compound in a chronic inflammatory setting.
Experimental Protocol
| Step | Procedure | Details |
| 1 | Animal Acclimatization | Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week. |
| 2 | Induction of Colitis | Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 7 days.[7][8][9][10][11] Control mice receive regular drinking water. |
| 3 | Grouping and Dosing | Mice are divided into groups (n=8-10): Healthy control, DSS + Vehicle, DSS + this compound (e.g., 10, 25, 50 mg/kg, p.o.), and DSS + Positive control (e.g., Sulfasalazine, 50 mg/kg, p.o.). Treatment starts concurrently with DSS administration. |
| 4 | Monitoring | Daily monitoring of body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI). |
| 5 | Endpoint Analysis | On day 8, mice are euthanized. The colon is excised, and its length is measured. A portion of the distal colon is fixed for histological analysis (H&E staining) to assess tissue damage and inflammation. Another portion is used for MPO activity assay and cytokine measurement (TNF-α, IL-6, IL-1β). |
| 6 | Data Analysis | DAI scores, colon length, histological scores, and biochemical markers are compared between groups using appropriate statistical tests (e.g., ANOVA). |
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean DAI Score (Day 7) | Mean Colon Length (cm) | Mean Histological Score | MPO Activity (U/g tissue) |
| Healthy Control | - | 0 | Data | 0 | Data |
| DSS + Vehicle | - | Data | Data | Data | Data |
| DSS + this compound | 10 | Data | Data | Data | Data |
| DSS + this compound | 25 | Data | Data | Data | Data |
| DSS + this compound | 50 | Data | Data | Data | Data |
| DSS + Sulfasalazine | 50 | Data | Data | Data | Data |
Workflow Diagram
Anti-Inflammatory Signaling Pathway
II. In Vivo Models for Anti-Cancer Efficacy
Based on in vitro data showing cytotoxicity against A549 (non-small cell lung cancer) and SK-Mel-2 (melanoma) cells, xenograft models using these cell lines are appropriate for evaluating the anti-tumor efficacy of this compound.
A. A549 Human Lung Cancer Xenograft Model
Experimental Protocol
| Step | Procedure | Details |
| 1 | Animal Acclimatization | Female athymic nude mice (4-6 weeks old) are acclimatized for one week. |
| 2 | Tumor Cell Implantation | 5 x 10^6 A549 cells in 100 µL of Matrigel/PBS (1:1) are injected subcutaneously into the right flank of each mouse. |
| 3 | Tumor Growth Monitoring | Tumors are allowed to grow to a palpable size (approx. 100-150 mm³). Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). |
| 4 | Grouping and Dosing | Once tumors reach the desired size, mice are randomized into groups (n=8-10): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily), and Positive control (e.g., Cisplatin, 3 mg/kg, i.p., twice weekly). |
| 5 | Efficacy Evaluation | Treatment continues for a specified period (e.g., 21 days). Body weight and tumor volume are monitored. At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed. |
| 6 | Endpoint Analysis | Tumor tissue can be used for histological analysis (H&E, Ki-67 for proliferation, TUNEL for apoptosis) and Western blot analysis of key signaling proteins (e.g., in the MAPK/ERK and PI3K/Akt pathways). |
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Data | Data | 0 |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| This compound | 100 | Data | Data | Data |
| Cisplatin | 3 | Data | Data | Data |
Workflow Diagram
Anti-Cancer Signaling Pathway
Diarylheptanoids have been shown to modulate key signaling pathways involved in cancer progression.[12][13]
III. In Vivo Models for Metabolic Disorder Efficacy
Given the traditional use of Amomum tsao-ko in treating digestive ailments and its known antioxidant properties, investigating this compound's effect on metabolic syndrome is warranted.
A. High-Fat Diet (HFD)-Induced Obesity in Mice
This model is widely used to study obesity, insulin resistance, and other features of metabolic syndrome.
Experimental Protocol
| Step | Procedure | Details |
| 1 | Animal Acclimatization | Male C57BL/6J mice (6-8 weeks old) are acclimatized for one week. |
| 2 | Diet Induction | Mice are fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[14][15][16][17][18] A control group is fed a standard chow diet. |
| 3 | Grouping and Dosing | After the induction period, HFD-fed mice are divided into groups (n=8-10): HFD + Vehicle, HFD + this compound (e.g., 25, 50 mg/kg, p.o., daily), and HFD + Positive control (e.g., Metformin, 200 mg/kg, p.o., daily). |
| 4 | Monitoring | Body weight and food intake are monitored weekly. |
| 5 | Metabolic Assessments | At the end of the treatment period (e.g., 4-6 weeks), an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) are performed. |
| 6 | Endpoint Analysis | At the end of the study, mice are fasted overnight and euthanized. Blood is collected for analysis of glucose, insulin, triglycerides, and cholesterol. Liver and adipose tissue are collected for weight measurement and histological analysis (H&E and Oil Red O staining for lipid accumulation). |
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | Serum Triglycerides (mg/dL) | Liver Weight (g) |
| Chow Control | - | Data | Data | Data | Data | Data |
| HFD + Vehicle | - | Data | Data | Data | Data | Data |
| HFD + this compound | 25 | Data | Data | Data | Data | Data |
| HFD + this compound | 50 | Data | Data | Data | Data | Data |
| HFD + Metformin | 200 | Data | Data | Data | Data | Data |
Workflow Diagram
Metabolic Regulation Signaling Pathway
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy in models of inflammation, cancer, and metabolic disorders. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing our understanding of this compound's therapeutic potential and for guiding its further development as a clinical candidate. The inclusion of detailed endpoint analyses will also provide valuable insights into its mechanisms of action.
References
- 1. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. mpbio.com [mpbio.com]
- 11. socmucimm.org [socmucimm.org]
- 12. mdpi.com [mdpi.com]
- 13. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diet-induced obesity murine model [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Tsaokoarylone Extraction
Welcome to the technical support center for Tsaokoarylone extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the extraction yield of this compound from Amomum tsao-ko.
Troubleshooting Guide: Common Issues in this compound Extraction
Low or inconsistent yields of this compound can be frustrating. This section addresses common problems and provides actionable solutions to enhance your extraction efficiency.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | This compound is a diarylheptanoid, a type of phenolic compound. Solvents like ethanol, methanol, and ethyl acetate are commonly used for their extraction.[1] For Amomum tsao-ko, ethanol has been shown to be effective, with optimal concentrations ranging from 65% to 100% depending on the specific extraction method.[2][3] |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. | Increasing the temperature generally enhances solubility and diffusion. For instance, in microwave-assisted extraction of antibacterial compounds from Amomum tsao-ko, a temperature of 57.5 °C was found to be optimal.[3] However, excessive heat can degrade phenolic compounds.[4] It is crucial to find a balance, and a range of 50-70°C is a good starting point for optimization. | |
| Insufficient Extraction Time: The contact time between the plant material and the solvent may be too short. | The optimal extraction time is a trade-off between maximizing yield and minimizing energy consumption and potential degradation. For ultrasound-assisted ethanol extraction of antibacterial substances from Amomum tsao-ko, an extraction time of 120 minutes was deemed optimal.[2] For microwave-assisted methods, the time can be significantly shorter, around 52.5 minutes.[3] | |
| Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may lead to incomplete extraction. | A higher solvent-to-solid ratio increases the concentration gradient, favoring diffusion. A ratio of 25 mL/g was found to be optimal for the microwave-assisted extraction of antibacterial compounds from Amomum tsao-ko.[3] | |
| Improper Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | Grinding the dried fruits of Amomum tsao-ko to a fine powder increases the surface area available for extraction. A 40-mesh particle size has been used for the extraction of flavonoids from this plant.[5] | |
| Inconsistent Yields | Variability in Plant Material: The concentration of this compound can vary depending on the geographic origin, harvest time, and drying method of the Amomum tsao-ko fruits.[6] | Source plant material from a consistent and reputable supplier. Document the origin and processing of your material to track sources of variability. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration between batches can lead to different yields. | Strictly control and monitor all extraction parameters. Use calibrated equipment and standardized procedures for each extraction. | |
| Presence of Impurities in Extract | Non-selective Extraction Method: The chosen solvent and conditions may be co-extracting a large number of other compounds. | Employ bioactivity-guided fractionation to isolate this compound from the crude extract. This involves chromatographic techniques to separate compounds based on their physicochemical properties. |
| Degradation of this compound: The compound may be unstable under the extraction conditions. | While specific stability data for this compound is limited, phenolic compounds can be sensitive to light, high temperatures, and oxidative conditions.[7] Consider extracting under an inert atmosphere (e.g., nitrogen) and protecting the extract from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of extraction method for this compound?
While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient in terms of time and solvent consumption.[8] For Amomum tsao-ko, both UAE and MAE have been successfully optimized for the extraction of bioactive compounds.[2][3] Supercritical Fluid Extraction (SFE) with CO2 is another green and efficient alternative, particularly for essential oils from this plant, and could potentially be adapted for this compound.[9]
Q2: Which solvent is best for extracting this compound?
Methanol and ethanol are commonly reported solvents for the initial extraction of diarylheptanoids from Amomum tsao-ko.[1] Studies on the optimization of extracting related compounds from this plant have often focused on ethanol, with optimal concentrations varying. For instance, 100% ethanol was found to be optimal for ultrasound-assisted extraction of antibacterial substances, while a 65% ethanol solution was best for a combined ultrasonic and microwave-assisted method.[2][3] The choice will depend on the specific extraction technique and the desired purity of the initial extract.
Q3: How can I improve the purity of my this compound extract?
After the initial crude extraction, a multi-step purification process is necessary. This typically involves liquid-liquid partitioning followed by various chromatographic techniques such as column chromatography over silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).
Q4: What are the key parameters to optimize for improving this compound yield?
The most critical parameters to optimize are:
-
Solvent Type and Concentration: As discussed in Q2.
-
Temperature: Higher temperatures can increase extraction speed and yield, but risk degrading the target compound.[10][4]
-
Extraction Time: Longer times can lead to higher yields but may not be cost-effective and can also lead to degradation.
-
Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency up to a certain point.
-
Particle Size: Finer particles have a larger surface area, which facilitates better extraction.
Experimental Protocols
Below are detailed methodologies for key extraction techniques that can be adapted for this compound.
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Diarylheptanoids
This protocol is based on optimized conditions for extracting antibacterial compounds from Amomum tsao-ko, which include diarylheptanoids.
-
Sample Preparation: Grind dried Amomum tsao-ko fruits to a fine powder (e.g., 40-mesh).
-
Extraction Setup:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the extraction solvent (100% ethanol) at a specified solvent-to-solid ratio.
-
Immerse the ultrasonic probe into the mixture.
-
-
Sonication:
-
Set the ultrasonic device to the desired power.
-
Begin sonication and maintain the extraction for the optimized duration. Based on related studies, a soaking time of 4 hours followed by an extraction time of 120 minutes has been shown to be effective.[2]
-
Monitor and control the temperature of the extraction vessel, as sonication can generate heat.
-
-
Post-Extraction:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification: Proceed with further purification steps like liquid-liquid partitioning and chromatography.
Protocol 2: Optimized Microwave-Assisted Extraction (MAE) of Phenolic Compounds
This protocol is based on optimized conditions for extracting antibacterial compounds from Amomum tsao-ko.
-
Sample Preparation: Prepare the powdered Amomum tsao-ko fruits as described in Protocol 1.
-
Extraction Setup:
-
Place the powdered material into a microwave-safe extraction vessel.
-
Add the extraction solvent (65% ethanol) at a solvent-to-solid ratio of 25 mL/g.[3]
-
-
Microwave Irradiation:
-
Place the vessel in the microwave extractor.
-
Set the temperature to 57.5 °C and the extraction time to 52.5 minutes.[3]
-
Start the microwave program.
-
-
Post-Extraction:
-
Once the extraction is complete and the vessel has cooled, filter the contents.
-
Evaporate the solvent from the filtrate to yield the crude extract.
-
-
Purification: Purify the crude extract using appropriate chromatographic methods.
Data Summary Tables
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Amomum tsao-ko
| Extraction Method | Solvent | Key Parameters | Reported Yield/Outcome | Reference |
| Maceration | Methanol | Room temperature, 3 extractions for 1 week each | Qualitative isolation of this compound | [1] |
| Ultrasound-Assisted Extraction (UAE) | 100% Ethanol | Soaking time: 4h, Extraction time: 120 min | Optimized for antibacterial activity | [2] |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol | Temperature: 57.5 °C, Time: 52.5 min, Ratio: 25 mL/g | Optimized for antibacterial activity | [3] |
| Modified-Solvent Free Microwave Extraction (M-SFME) | N/A (for essential oils) | N/A | 1.13% essential oil yield | [11][12] |
| Hydrodistillation (HD) | Water (for essential oils) | N/A | 0.84% essential oil yield | [11][12] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (for essential oils) | N/A | Effective for essential oil extraction | [9] |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A general workflow for the extraction and purification of this compound.
Logical Relationship of Factors Affecting Extraction Yield
Caption: Key parameters influencing the final yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of flavonoids from Amomum tsaoko and evaluation of their antioxidant and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Different Pre-drying and Drying Methods on Volatile Compounds in the Pericarp and Kernel of Amomum tsao-ko - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Analysis of Anthocyanins Using Alcoholic Extracts from Black Carrot (Daucus Carota ssp. Sativus Var. Atrorubens Alef.) | MDPI [mdpi.com]
- 8. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Study of supercritical-CO2 fluid extraction in extracting essential oils of Amomun tsao-ko] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What factors affect extraction efficiency? [proseaworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid extraction of Amomum tsao-ko essential oil and determination of its chemical composition, antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Tsaokoarylone Isomers
Welcome to the technical support center for the chromatographic analysis of Tsaokoarylone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the High-Performance Liquid Chromatography (HPLC) separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomeric separation important?
This compound is a diarylheptanoid, a class of natural phenolic compounds, isolated from the fruits of Amomum tsao-ko. Diarylheptanoids are known for their diverse biological activities. This compound may exist as different isomers (compounds with the same molecular formula but different structural arrangements), such as stereoisomers or constitutional isomers. Different isomers can exhibit distinct pharmacological, toxicological, and pharmacokinetic properties. Therefore, accurate separation and quantification of individual isomers are crucial for drug development, quality control, and structure-activity relationship studies.
Q2: What is the general HPLC approach for separating this compound isomers?
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the separation of diarylheptanoids like this compound. This method typically employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water (often acidified) and an organic solvent like acetonitrile or methanol.
Q3: What type of column is recommended for this compound isomer separation?
A C18 column is the standard choice for the separation of diarylheptanoids. Columns with a particle size of 5 µm or smaller (in the case of UHPLC) can provide higher resolution and efficiency. For challenging separations of closely related isomers, columns with different selectivities, such as phenyl-hexyl or biphenyl phases, could be explored.
Q4: How do I choose the mobile phase for separating this compound isomers?
The mobile phase typically consists of an aqueous component and an organic modifier.
-
Aqueous Phase: HPLC-grade water, usually acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid (e.g., 0.1% v/v). Acidification helps to suppress the ionization of the phenolic hydroxyl groups of this compound, leading to sharper peaks and more reproducible retention times.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shapes and lower backpressure. The ratio of the aqueous phase to the organic modifier is a critical parameter for optimizing the separation.
Q5: Should I use an isocratic or gradient elution?
The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of the sample.
-
Isocratic Elution: Suitable for separating a few isomers with similar retention times. It is simpler to set up and provides a stable baseline.[1]
-
Gradient Elution: More effective for complex samples containing isomers with a wide range of polarities. It can improve peak resolution and reduce analysis time for strongly retained compounds.[1]
Q6: What detection wavelength should I use for this compound?
Diarylheptanoids, being phenolic compounds, exhibit strong UV absorbance. A UV-Vis or Photodiode Array (PDA) detector is commonly used. The detection wavelength is typically set at the maximum absorbance of the diarylheptanoids, which is generally around 280 nm. A PDA detector is advantageous as it can provide spectral information for peak purity assessment.
Q7: My isomers are co-eluting. How can I improve the resolution?
Improving the resolution between closely eluting or co-eluting peaks is a common challenge. Here are several strategies:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: For ionizable compounds like this compound, small changes in the mobile phase pH can significantly impact retention and selectivity.[2]
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.
-
Decrease the Column Temperature: Lowering the temperature can sometimes improve the separation of isomers.[3]
-
Use a Longer Column or a Column with Smaller Particles: Both options can increase the number of theoretical plates and thus improve resolution.
Q8: What should I do if I suspect I have enantiomers?
Enantiomers (non-superimposable mirror images) have identical physical and chemical properties in an achiral environment and, therefore, will not be separated on a standard achiral HPLC column. If you suspect the presence of enantiomers, you will need to use a chiral separation technique. This can involve:
-
Chiral Stationary Phases (CSPs): Using an HPLC column that is packed with a chiral selector. Polysaccharide-based CSPs are common for separating a wide range of chiral compounds.
-
Chiral Mobile Phase Additives (CMPAs): Adding a chiral selector to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on an achiral column.
-
Pre-column Derivatization: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | This compound has phenolic groups. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep these groups in their non-ionized form. This will minimize peak tailing. |
| Secondary Interactions with the Stationary Phase | This can occur due to active sites on the silica backbone of the stationary phase. Try a column with end-capping or a different stationary phase chemistry (e.g., biphenyl). |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-column Volume | Minimize the length and internal diameter of the tubing between the injector, column, and detector. |
Problem 2: Poor Resolution or Co-elution of Isomers
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. A lower organic percentage increases retention and may improve resolution. |
| Inadequate Selectivity | Try changing the organic modifier (e.g., from acetonitrile to methanol) or the type of stationary phase (e.g., C18 to phenyl-hexyl). |
| Gradient Profile is Too Steep | If using gradient elution, make the gradient shallower to allow more time for the isomers to separate. |
| Insufficient Column Efficiency | Use a longer column, a column with a smaller particle size, or reduce the flow rate. |
| Temperature Effects | Optimize the column temperature. Sometimes a lower temperature can enhance the separation of isomers. |
| Presence of Enantiomers | If resolution cannot be achieved on an achiral column, consider using a chiral HPLC method. |
Problem 3: Fluctuating Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing the mobile phase composition. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. |
| Pump Issues (Inconsistent Flow Rate) | Check for leaks in the pump and ensure the pump seals are in good condition. Degas the mobile phase to prevent air bubbles in the pump heads. |
| Changes in Mobile Phase pH | If using a buffered mobile phase, ensure its stability and prepare it fresh. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC separation of diarylheptanoid isomers. As specific data for this compound is limited, these protocols are based on established methods for curcuminoids, which are structurally related diarylheptanoids.
Protocol 1: Reversed-Phase HPLC Method for Diarylheptanoid Isomer Separation
This protocol describes a general-purpose RP-HPLC method suitable for the initial analysis of a sample containing this compound isomers.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 45% B
-
5-12 min: 45% to 80% B
-
12-20 min: 80% to 90% B
-
20-25 min: 90% to 45% B
-
25-30 min: 45% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (with PDA scanning from 200-400 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following tables present illustrative quantitative data from the analysis of curcuminoids, which can serve as a reference for what to expect during the method development and validation for this compound isomers.
Table 1: Illustrative Chromatographic Parameters for Curcuminoid Separation
Based on an isocratic RP-HPLC method.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Bis-demethoxycurcumin | 5.58 | - | 1.16 |
| Demethoxycurcumin | 6.82 | 1.68 | 1.12 |
| Curcumin | 7.91 | 3.57 | 1.06 |
Source: Adapted from a study on curcumin and piperine quantification. The resolution of the first peak is not applicable.[3]
Table 2: Example of Intra-day and Inter-day Precision and Accuracy for Curcuminoid Analysis
| Compound | Spiked Conc. (ng/µL) | Intra-Day Precision (n=5) | Inter-Day Precision (n=5) |
| RSD (%) | Accuracy (%) | ||
| Curcumin | 5 | 1.25 | 101.5 |
| 10 | 0.98 | 100.8 | |
| 20 | 0.85 | 101.2 | |
| Demethoxycurcumin | 5 | 1.55 | 99.5 |
| 10 | 1.10 | 100.3 | |
| 20 | 0.92 | 100.9 | |
| Bisdemethoxycurcumin | 10 | 1.35 | 102.5 |
| 20 | 1.05 | 101.8 | |
| 25 | 0.88 | 101.1 |
Source: Adapted from a method validation study for curcumin derivatives.[2]
Visualizations
Workflow for HPLC Method Development for Isomer Separation
Caption: Workflow for developing an HPLC method for this compound isomer separation.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution in HPLC.
References
- 1. ijper.org [ijper.org]
- 2. Validation of a Quantification Method for Curcumin Derivatives and Their Hepatoprotective Effects on Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Tsaokoarylone
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the low aqueous solubility of Tsaokoarylone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a diarylheptanoid compound isolated from the fruits of Amomum tsao-ko.[1][2][3] It has demonstrated potential cytotoxic and acetylcholinesterase inhibitory activities in preclinical studies.[2][4] However, like many naturally derived bioactive compounds, this compound is predicted to have low aqueous solubility due to its chemical structure. This poor solubility can significantly hinder its bioavailability and limit its therapeutic efficacy in aqueous physiological environments, making it a critical challenge for in vitro and in vivo experimental setups.
Q2: Are there any established methods to improve the solubility of this compound?
A2: While specific studies on enhancing this compound solubility are not yet prevalent in the literature, several well-established techniques can be applied to improve the solubility and dissolution rate of poorly water-soluble drugs.[5][6] These methods include solid dispersion, nanoparticle formulation, and the formation of inclusion complexes with cyclodextrins.[5][7][8]
Q3: How does solid dispersion enhance the solubility of this compound?
A3: Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[8][9] This technique enhances solubility by reducing the particle size of the drug to a molecular level, converting the drug from a crystalline to a more soluble amorphous form, and improving the wettability of the drug particles.[10][11]
Q4: What are the advantages of using nanoparticle formulations for this compound?
A4: Formulating this compound into nanoparticles can significantly increase its surface area-to-volume ratio, leading to a higher dissolution rate.[12][13] Nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs), can also improve the oral bioavailability of lipophilic drugs by protecting them from degradation in the gastrointestinal tract and facilitating their absorption.[14][15]
Q5: How can cyclodextrins be used to improve the aqueous solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7][16] They can encapsulate poorly water-soluble molecules like this compound within their cavity, forming an inclusion complex.[17][18] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[7][19]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during in vitro assays. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Prepare a stock solution in an organic solvent (e.g., DMSO) and dilute it to the final concentration in the assay medium, ensuring the final solvent concentration is minimal and does not affect the experiment. 2. Utilize a solubility-enhanced formulation of this compound, such as a cyclodextrin inclusion complex or a solid dispersion. |
| Inconsistent results in cell-based assays. | Poor and variable dissolution of this compound leads to inconsistent effective concentrations. | 1. Use a validated, solubility-enhanced formulation of this compound. 2. Ensure complete dissolution of this compound in the stock solution before further dilution. Sonication may aid in dissolution. |
| Low oral bioavailability observed in animal studies. | Poor aqueous solubility limits the dissolution and absorption of this compound in the gastrointestinal tract.[20][21] | 1. Formulate this compound as a solid dispersion or a nanoparticle-based delivery system to improve its dissolution rate and absorption.[15][22][23] 2. Consider co-administration with absorption enhancers, though this requires careful investigation of potential toxicities. |
| Difficulty in preparing a stable aqueous formulation for injection. | The hydrophobic nature of this compound leads to instability and precipitation in aqueous vehicles. | 1. Develop a nanoemulsion or a solid lipid nanoparticle (SLN) formulation to create a stable dispersion in an aqueous medium.[14][24] 2. Lyophilized powder of a this compound-cyclodextrin inclusion complex can be reconstituted with sterile water for injection before use. |
Data on Solubility Enhancement of this compound (Hypothetical)
The following tables present hypothetical data to illustrate the potential improvements in this compound's solubility and dissolution characteristics using various enhancement techniques.
Table 1: Aqueous Solubility of this compound Formulations
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Pure this compound | 0.5 | 1 |
| This compound-PVP K30 Solid Dispersion (1:10 w/w) | 25.0 | 50 |
| This compound-HP-β-CD Inclusion Complex (1:1 Molar Ratio) | 60.0 | 120 |
| This compound Solid Lipid Nanoparticles | 45.0 | 90 |
Table 2: Dissolution Profile of this compound Formulations
| Time (min) | Pure this compound (% Dissolved) | Solid Dispersion (% Dissolved) | Inclusion Complex (% Dissolved) | Nanoparticles (% Dissolved) |
| 5 | 2 | 45 | 60 | 55 |
| 15 | 5 | 70 | 85 | 80 |
| 30 | 8 | 90 | 95 | 92 |
| 60 | 10 | 95 | 98 | 96 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (in a 1:10 weight ratio) in a minimal amount of methanol.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Water.
-
Procedure:
-
Mix this compound and HP-β-CD (in a 1:1 molar ratio) in a mortar.
-
Add a small amount of a 1:1 (v/v) ethanol-water mixture to the powder blend.
-
Knead the mixture thoroughly for 60 minutes to form a homogeneous paste.
-
During kneading, add more of the ethanol-water mixture if the paste becomes too dry.
-
Dry the resulting paste in an oven at 50°C for 24 hours.
-
Pulverize the dried complex and store it in a well-closed container.
-
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
-
Materials: this compound, Glyceryl monostearate (lipid), Pluronic F-68 (surfactant), Purified water.
-
Procedure:
-
Melt the glyceryl monostearate by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Dissolve the Pluronic F-68 in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse emulsion.
-
Sonicate the resulting pre-emulsion using a probe sonicator for 10 minutes to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be used directly or lyophilized for long-term storage.[25]
-
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing solubility-enhanced this compound formulations.
Hypothetical Signaling Pathway Modulated by this compound
Based on the known activities of similar natural compounds, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. rjptonline.org [rjptonline.org]
- 11. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. japer.in [japer.in]
- 14. Novel Taxol formulation: polyvinylpyrrolidone nanoparticle-encapsulated Taxol for drug delivery in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine [mdpi.com]
- 17. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review [mdpi.com]
- 22. Enhanced oral absorption and therapeutic effect of acetylpuerarin based on D-α-tocopheryl polyethylene glycol 1000 succinate nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oral Bioavailability Evaluation of Celastrol-Encapsulated Silk Fibroin Nanoparticles Using an Optimized LC-MS/MS Method [mdpi.com]
- 24. Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation and Optimization of Solid Lipid Nanoparticle-based Gel for Dermal Delivery of Linezolid using Taguchi Design - Chauhan - Recent Advances in Anti-Infective Drug Discovery [journals.eco-vector.com]
Tsaokoarylone stability testing under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing of Tsaokoarylone.
Troubleshooting Guide
This guide addresses common issues encountered during this compound stability studies.
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound concentration between replicates. | Inconsistent sample preparation or handling. | Ensure precise and consistent execution of the sample preparation protocol for all samples. Use calibrated pipettes and balances. |
| Non-homogeneity of the sample. | Thoroughly mix the bulk sample before drawing aliquots for testing. | |
| Instrumental error. | Verify the performance of the analytical instrument (e.g., HPLC, UPLC) by running system suitability tests before each analytical run. | |
| Unexpected degradation products observed. | Contamination of the sample or reagents. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. |
| Interaction with container closure system. | Evaluate the compatibility of this compound with the storage container. Consider using different container materials. | |
| Complex degradation pathway. | Employ advanced analytical techniques like LC-MS/MS to identify and characterize the unknown degradation products.[1][2] | |
| No degradation observed under accelerated conditions. | Stress conditions are not harsh enough. | Increase the severity of the stress conditions (e.g., higher temperature, higher humidity, longer exposure).[3][4] |
| This compound is highly stable under the tested conditions. | While this is a positive finding, it's crucial to test a wider range of stress conditions to establish the intrinsic stability profile.[5] | |
| Poor peak shape or resolution in chromatographic analysis. | Inappropriate mobile phase or column. | Optimize the chromatographic method, including the mobile phase composition, pH, and column type, to achieve good peak shape and resolution for this compound and its potential degradation products.[6] |
| Column degradation. | Use a new or properly regenerated column. Ensure the mobile phase is compatible with the column chemistry. | |
| Mass balance issues (sum of this compound and degradation products is not close to 100%). | Non-eluting or non-detectable degradation products. | Use a detector that provides a more universal response (e.g., Corona Charged Aerosol Detector) or develop methods to detect suspected non-chromophoric degradation products. |
| Volatile degradation products. | Consider using analytical techniques suitable for volatile compounds, such as gas chromatography (GC). | |
| Adsorption of this compound or degradation products onto container surfaces. | Investigate potential adsorption by analyzing rinses of the container. Consider using silanized glassware. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for long-term stability testing of this compound?
According to the International Council for Harmonisation (ICH) guidelines, long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3][7] The choice of condition depends on the climatic zone for which the product is intended.[3]
2. What conditions should be used for accelerated stability testing of this compound?
Accelerated stability testing is generally performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[3][7] These studies are designed to increase the rate of chemical degradation and physical change.[3]
3. What is a forced degradation study and why is it necessary for this compound?
A forced degradation study, also known as stress testing, involves exposing this compound to conditions more severe than accelerated stability testing.[5] This helps to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[5] Common stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[5][8]
4. How do I develop a stability-indicating analytical method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its degradation products and any other potential impurities.[9][10] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector is commonly used for this purpose.[6][11]
5. What are the key parameters to monitor during a this compound stability study?
The key parameters to monitor include:
-
Assay: The concentration of this compound.
-
Degradation Products: The levels of known and unknown degradation products.
-
Physical Characteristics: Appearance, color, and odor.
-
Other parameters: Depending on the formulation, this could include pH, dissolution (for solid dosage forms), and moisture content.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.[6]
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize the solution before analysis.[6]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 2 hours.[12]
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 24 hours.
-
Photostability: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Long-Term and Accelerated Stability Testing of this compound
Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation and package them in the intended container closure system.
-
Storage Conditions:
-
Testing Frequency:
-
Analysis: At each time point, analyze the samples for assay, degradation products, and other relevant parameters as per the stability protocol.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Logical relationship of inputs and outputs in a stability study.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Preventing Tsaokoarylone degradation during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tsaokoarylone during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a diarylheptanoid, a class of natural products known for their interesting biological activities, including anti-inflammatory and anti-tumor effects.[1] Like many phenolic compounds, this compound is susceptible to degradation under common laboratory conditions, making its purification challenging. The primary challenges arise from its sensitivity to pH, oxygen, light, and temperature.
Q2: What are the common visual signs of this compound degradation?
A noticeable color change is a primary indicator of degradation. Solutions of this compound, which are typically yellowish, may darken or change to a reddish-brown hue upon degradation. Additionally, the appearance of precipitates or a decrease in the expected concentration of the target compound in analytical tests like HPLC can signify degradation.
Q3: What are the main factors that cause this compound degradation?
The degradation of this compound, similar to other diarylheptanoids like curcumin, is primarily caused by:
-
pH: It is significantly less stable in neutral to basic conditions (pH > 7) compared to acidic conditions.[2][3][4]
-
Oxygen: The phenolic hydroxyl groups in its structure are prone to oxidation, especially when exposed to air. This process, known as autoxidation, can be a major degradation pathway.
-
Light: Exposure to light, particularly UV and visible light, can induce photodegradation.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.[5]
Q4: How can I prevent oxidation during the purification process?
To minimize oxidation, it is recommended to:
-
Use an inert atmosphere: Purge all solvents with an inert gas like nitrogen or argon and carry out the entire purification process under a blanket of inert gas.[1][6]
-
Add antioxidants: The addition of antioxidants such as Butylated hydroxytoluene (BHT) or ascorbic acid to the extraction and purification solvents can help to quench free radicals and prevent oxidation.[6][7][8]
-
Use degassed solvents: Solvents can be degassed by methods such as sonication under vacuum or by bubbling inert gas through them.
Q5: What are the optimal storage conditions for this compound?
For short-term storage, this compound solutions should be kept in amber vials at low temperatures (2-8 °C) under an inert atmosphere. For long-term storage, it is best to store the compound as a solid in a freezer (-20 °C or lower), protected from light and moisture.
Q6: Which chromatographic techniques are best suited for this compound purification?
Reversed-phase High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the final purification of this compound. A C18 column is typically employed with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape and stability) and an organic solvent like methanol or acetonitrile.[1]
Q7: How can I detect this compound and its degradation products?
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is an excellent tool for monitoring the purification process. It allows for the quantification of this compound and the detection of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of potential degradation products, aiding in their structural elucidation.[9][10][11][12][13]
Troubleshooting Guides
Problem 1: Low Yield of this compound Post-Purification
| Possible Cause | Recommended Solution |
| Degradation during extraction | - Work quickly and at low temperatures. - Use an acidic extraction solvent (e.g., methanol with 0.1% formic acid). - Add an antioxidant (e.g., 0.01% BHT or ascorbic acid) to the extraction solvent.[6][7][8] - Perform the extraction under an inert atmosphere (nitrogen or argon). |
| Degradation during solvent evaporation | - Use a rotary evaporator at a low temperature (<40°C). - Avoid complete dryness, as this can expose the compound to oxygen. Re-dissolve immediately in a suitable solvent. |
| Degradation on the chromatographic column | - Use a high-quality, well-packed column. - Ensure the mobile phase is degassed and maintained at a slightly acidic pH. - Work at room temperature unless heat is required for separation, and even then, keep it minimal. |
| Incomplete elution from the column | - Optimize the mobile phase composition to ensure complete elution of this compound. - Perform a final wash with a stronger solvent to check for any retained compound. |
Problem 2: Appearance of New Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Formation of degradation products | - Compare the chromatogram with a freshly prepared standard of this compound. - Use LC-MS to determine the molecular weights of the new peaks and compare them to known degradation products of diarylheptanoids (see Table 2).[11][12][13] - Implement the stabilization techniques described in the FAQs and the optimized protocol below. |
| Solvent impurities | - Use high-purity HPLC-grade solvents. - Run a blank gradient (without injecting a sample) to check for solvent-related peaks. |
| Contamination from glassware or equipment | - Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent before use. |
Data Presentation
Table 1: Stability of Curcumin at 37°C in Different pH Buffers
| pH | Half-life (t½) | Stability |
| 1.2 | ~6.6 x 10³ hours | Very Stable |
| 6.8 | 2.82 hours | Unstable |
| 7.4 | 45 minutes | Very Unstable |
| Data adapted from[2][4] |
Table 2: Potential Degradation Products of Diarylheptanoids and their Characteristics
| Degradation Pathway | Potential Products | Expected Change in Polarity | Notes |
| Hydrolysis | Vanillin, Ferulic acid | More polar | Cleavage of the heptanoid chain. Common in neutral to basic conditions. |
| Autoxidation | Bicyclopentadione derivatives | Can be more or less polar | Involves radical reactions and the incorporation of oxygen.[3] |
| Dehydration | Anhydro-derivatives | Less polar | Loss of a water molecule, observed in some cyclic diarylheptanoids.[14] |
Experimental Protocols
Optimized Protocol for Extraction and Purification of this compound
This protocol incorporates measures to minimize degradation.
1. Extraction
-
Dry the fruits of Amomum tsao-ko at a low temperature (<40°C) and grind them into a fine powder.
-
Macerate the powdered material in methanol containing 0.1% (v/v) ascorbic acid at room temperature, protected from light, for 24 hours. Use a ratio of 1:10 (w/v) of plant material to solvent. It is recommended to purge the extraction vessel with nitrogen before sealing.
-
Filter the extract and repeat the extraction process two more times.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.
2. Fractionation
-
Suspend the crude extract in distilled water and sequentially partition with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The this compound will be concentrated in the EtOAc fraction.
-
Evaporate the solvent from the EtOAc fraction under reduced pressure.
3. Chromatographic Purification
-
Medium Pressure Liquid Chromatography (MPLC):
-
Pre-treat the crude EtOAc fraction with silica gel.
-
Perform MPLC on a silica gel column using a gradient of n-hexane and ethyl acetate. All solvents should be degassed prior to use.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Combine the this compound-rich fractions from MPLC and evaporate the solvent.
-
Dissolve the residue in a minimal amount of methanol.
-
Purify the compound using a C18 prep-HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: Monitor the elution at the absorption maximum of this compound (approximately 280 nm).
-
Collect the fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure, and finally, lyophilize the sample to obtain pure this compound as a solid.
-
Visualizations
Caption: Figure 1: Optimized Workflow for this compound Purification.
Caption: Figure 2: Troubleshooting Logic for Low this compound Yield.
Caption: Figure 3: Potential Degradation Pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antioxidants bha bht: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride [mdpi.com]
- 14. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reproducibility in Tsaokoarylone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioassays involving Tsaokoarylone. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
A1: this compound is a diarylheptanoid, a class of natural compounds. It has been reported to exhibit several bioactivities, including cytotoxic effects against various cancer cell lines, acetylcholinesterase (AChE) inhibition, and anti-quorum sensing (anti-QS) properties.[1][2][3][4]
Q2: I'm observing high variability in my this compound bioassay results. What are the common causes?
A2: High variability can stem from several factors, including:
-
Compound Stability: this compound, like many natural products, may be sensitive to storage conditions. Improper handling can lead to degradation.
-
Assay-Specific Parameters: Each bioassay (e.g., cytotoxicity, enzyme inhibition) has critical parameters that, if not strictly controlled, can introduce variability. These include cell seeding density, incubation times, and reagent concentrations.
-
This compound's Physicochemical Properties: The inherent properties of this compound, such as its potential to be a Pan-Assay Interference Compound (PAINS) or an Invalid Metabolic Panacea (IMP), can lead to non-specific effects.[5][6] It may also exhibit optical or fluorescence interference in certain assay formats.[6]
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, it is recommended to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C for up to one month. For long-term storage, it is advisable to store the compound in its solid form as per the supplier's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
Possible Cause & Solution
| Possible Cause | Explanation | Suggested Solution & Expected Outcome |
| Inconsistent Cell Seeding Density | The number of cells seeded per well significantly impacts the IC50 value. Higher cell densities can lead to an apparent increase in resistance to the compound.[1][5][7][8] | Solution: Strictly control cell seeding density. Perform a preliminary experiment to determine the optimal seeding density for your cell line where cells are in the logarithmic growth phase throughout the experiment. Expected Outcome: Consistent IC50 values across experiments. For example, a study on cisplatin showed that the IC50 could vary by over 10-fold with different seeding densities of ovarian cancer cell lines. |
| Variable Incubation Time with this compound | The duration of cell exposure to this compound will directly affect the measured cytotoxicity. | Solution: Maintain a consistent incubation time for all experiments. Typically, 24, 48, or 72 hours are used. Expected Outcome: Reduced variability in IC50 values. |
| Interference with MTT Assay Reagents | This compound, being a phenolic compound, may have reducing properties that can interfere with the tetrazolium salt reduction, leading to inaccurate results. | Solution: Run a control with this compound in cell-free media to check for direct reduction of MTT. If interference is observed, consider using an alternative cytotoxicity assay such as the Sulforhodamine B (SRB) assay. Expected Outcome: More accurate assessment of cytotoxicity. |
| Incomplete Solubilization of Formazan Crystals | Incomplete dissolution of the formazan crystals will lead to lower absorbance readings and inaccurate results. | Solution: Ensure complete solubilization by vigorous pipetting or shaking the plate for at least 15 minutes after adding the solubilization buffer.[1] Visually inspect the wells to confirm that no crystals remain. Expected Outcome: Accurate and reproducible absorbance readings. |
Issue 2: Low Reproducibility in Acetylcholinesterase (AChE) Inhibition Assays
Possible Cause & Solution
| Possible Cause | Explanation | Suggested Solution & Expected Outcome |
| Fluctuating Incubation Times | The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are critical for reproducible results. | Solution: Standardize both the pre-incubation time of AChE with this compound and the kinetic reading time after substrate addition. For some inhibitors, even a 5-10 minute difference in pre-incubation can significantly alter the apparent inhibition.[9][10] Expected Outcome: Consistent inhibition percentages and IC50 values. |
| Substrate or Reagent Degradation | The substrate (e.g., acetylthiocholine) and other reagents like DTNB are susceptible to degradation. | Solution: Prepare fresh substrate and reagent solutions for each experiment. Store stock solutions as recommended by the supplier, typically in aliquots at -20°C and protected from light. Expected Outcome: A stable baseline enzyme activity and reliable inhibition data. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can inhibit AChE activity at higher concentrations. | Solution: Keep the final concentration of the organic solvent in the assay well below a non-inhibitory level (typically ≤1%). Run a solvent control to determine its effect on enzyme activity. Expected Outcome: Accurate measurement of this compound's inhibitory activity without solvent interference. |
Issue 3: Variable Results in Anti-Quorum Sensing (Anti-QS) Assays
Possible Cause & Solution
| Possible Cause | Explanation | Suggested Solution & Expected Outcome |
| Inconsistent Bacterial Inoculum | The density of the bacterial culture used in the assay can affect the production of QS signals and the response to inhibitors. | Solution: Standardize the optical density (OD) of the bacterial culture used for inoculation. Expected Outcome: More consistent reporter strain signal and inhibition zones. |
| Sub-optimal Concentration of this compound | The anti-QS activity is dose-dependent. Concentrations that are too low may not show an effect, while concentrations that are too high might cause bactericidal or bacteriostatic effects, confounding the results. | Solution: Perform a dose-response experiment to determine the optimal concentration range for anti-QS activity without affecting bacterial growth. Run a parallel minimum inhibitory concentration (MIC) assay to distinguish between anti-QS and antimicrobial effects.[11] Expected Outcome: Clear demonstration of quorum quenching activity. For some plant extracts, anti-QS activity is only observed at specific concentrations.[12] |
| Solvent Interference | The solvent used to dissolve this compound may have its own effect on bacterial growth or the reporter system. | Solution: Include a solvent control at the same concentration used in the experimental wells. Expected Outcome: Any observed effect can be confidently attributed to this compound. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[1][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[1]
Acetylcholinesterase (AChE) Inhibition Assay Protocol
-
Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer, pH 7.5), AChE solution, acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Assay Setup: In a 96-well plate, add 50 µL of AChE solution to each well. Then add 50 µL of this compound dilutions (in buffer). Include a positive control (e.g., galantamine) and a negative control (buffer).[2]
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature.[2]
-
Reaction Initiation: Add 100 µL of the substrate solution (containing ATCI and DTNB) to each well to start the reaction.[2]
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm or 412 nm in a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.[2][13]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated relative to the control.
Anti-Quorum Sensing (Anti-QS) Violacein Inhibition Assay Protocol
-
Culture Preparation: Grow an overnight culture of the reporter strain, Chromobacterium violaceum.
-
Assay Plate Preparation: In a 96-well plate, add this compound at various concentrations to Luria-Bertani (LB) broth.
-
Inoculation: Inoculate each well with the overnight culture of C. violaceum diluted to a standardized OD.
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Violacein Quantification: After incubation, centrifuge the plate to pellet the cells and insoluble violacein. Discard the supernatant and add 100 µL of DMSO to each well to solubilize the violacein.[14]
-
Absorbance Reading: Measure the absorbance of the solubilized violacein at 585 nm. The inhibition of violacein production is calculated relative to the untreated control.
Visualizations
Caption: General experimental workflow for this compound bioassays.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. extranet.who.int [extranet.who.int]
- 4. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 11. Anti-quorum sensing and biofilm inhibitory effect of some medicinal plants against gram-negative bacterial pathogens: in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and quantification of anti-quorum sensing and antibiofilm activities of phyllosphere bacteria against biofilm forming bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS analysis of Tsaokoarylone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Tsaokoarylone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it typically analyzed?
A1: this compound is a diarylheptanoid, a class of natural phenols, isolated from the fruits of Amomum tsao-ko (Fructus Tsaoko)[1][2][3]. It is often analyzed in complex matrices such as:
-
Herbal extracts: Primarily from Fructus Tsaoko for quality control and phytochemical analysis[4][5].
-
Biological matrices: Plasma, serum, urine, and tissue homogenates for pharmacokinetic and metabolic studies.
Q2: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix[6][7][8]. These effects, primarily ion suppression or enhancement, can lead to:
-
Inaccurate quantification (underestimation or overestimation).
-
Poor method reproducibility and reliability.
-
Reduced sensitivity and higher limits of detection.
Q3: What are the common sources of matrix effects in this compound analysis?
A3: Given that this compound is analyzed in herbal and biological samples, common sources of interference include:
-
From Herbal Matrices: Pigments, lipids, sugars, and other secondary metabolites present in the plant extract[5].
-
From Biological Matrices: Phospholipids, salts, proteins, and metabolites[6].
Q4: How can I assess the presence and severity of matrix effects in my assay?
A4: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs[6].
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract with its response in a neat solvent to calculate the matrix factor (MF)[6][7]. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide: Minimizing Matrix Effects
This guide provides a systematic approach to troubleshooting and mitigating matrix effects in your LC-MS analysis of this compound.
Problem 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability
This is often a primary indication of significant matrix effects.
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, mitigating, and validating the reduction of matrix effects.
Solution 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.
Experimental Protocol: Sample Preparation Optimization
-
Objective: To select the most effective sample preparation technique for reducing matrix interferences.
-
Methods to Compare:
-
Protein Precipitation (PPT): Simple and fast, but often results in significant residual matrix components.
-
Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol). Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant.
-
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
Protocol: To 100 µL of plasma, add a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex vigorously. Centrifuge to separate layers. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte.
-
Protocol: Condition an appropriate SPE cartridge (e.g., reversed-phase C18). Load the pre-treated sample. Wash the cartridge to remove interferences. Elute this compound with a suitable solvent. Evaporate the eluate and reconstitute.
-
-
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Pros | Cons | Typical Matrix Factor (MF) Range* |
| Protein Precipitation | Fast, simple, inexpensive | High risk of matrix effects | 0.4 - 1.5 |
| Liquid-Liquid Extraction | Cleaner than PPT, moderate cost | Can be labor-intensive, analyte recovery may be variable | 0.7 - 1.2 |
| Solid-Phase Extraction | Cleanest extracts, high analyte recovery | More expensive, requires method development | 0.9 - 1.1 |
*Hypothetical values for illustrative purposes, actual values will depend on the specific matrix and conditions.
Solution 2: Optimize Chromatographic Conditions
Separating this compound from co-eluting matrix components is crucial.
Experimental Protocol: Chromatographic Optimization
-
Objective: To achieve baseline separation of this compound from matrix interferences.
-
Parameters to Optimize:
-
Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase: Modify the organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase to change the retention and peak shape of this compound and interferences.
-
Gradient Profile: Adjust the gradient slope and duration to enhance the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Signaling Pathway of Chromatographic Optimization for Matrix Effect Reduction
Caption: The relationship between chromatographic parameter optimization and the reduction of matrix effects.
Solution 3: Implement Compensation Strategies
When matrix effects cannot be completely eliminated, their impact can be compensated for.
Table 2: Compensation Strategies for Matrix Effects
| Strategy | Description | When to Use |
| Stable Isotope Labeled Internal Standard (SIL-IS) | An internal standard with the same chemical structure as this compound, but with some atoms replaced by their stable isotopes (e.g., ¹³C, ²H). It co-elutes and experiences the same matrix effects, allowing for accurate ratio-based quantification. | Gold standard for quantitative bioanalysis when available. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is identical to the study samples. This ensures that the standards and samples experience the same matrix effects. | When a representative blank matrix is readily available. |
| Standard Addition | Known amounts of a this compound standard are added to the actual samples. The concentration is determined by extrapolating the calibration curve back to the x-intercept. | For complex or variable matrices where a consistent blank matrix is not available. |
Disclaimer: The quantitative data and specific protocols provided are for illustrative purposes and should be adapted and validated for your specific experimental conditions and matrix.
References
- 1. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amomum tsao-ko Crevost & Lemarié: a comprehensive review on traditional uses, botany, phytochemistry, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of Tsaokoarylone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chemical synthesis of Tsaokoarylone. The information is tailored for researchers, scientists, and professionals in drug development. As detailed published protocols for this compound are not widely available, this guide is based on established synthetic routes for analogous linear diarylheptanoids and addresses common challenges encountered in these syntheses.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for a linear diarylheptanoid like this compound?
A common and effective strategy is a convergent synthesis involving the condensation of two key fragments: a substituted benzaldehyde and a ketone. For this compound, this would likely involve the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a suitable C4-ketone fragment, which is itself synthesized from a precursor derived from 4-hydroxyphenylacetic acid. A key step is often a Claisen-Schmidt condensation to form the α,β-unsaturated ketone system.
Q2: I am observing a low yield in my Claisen-Schmidt condensation step. What are the potential causes and solutions?
Low yields in Claisen-Schmidt condensations can stem from several factors:
-
Inefficient deprotonation of the ketone: The choice of base and reaction temperature is critical.
-
Side reactions: Self-condensation of the ketone or Cannizzaro reaction of the aldehyde can reduce the yield of the desired product.
-
Reversibility of the reaction: The initial aldol addition is often reversible. Driving the reaction towards the dehydrated product is key.
To troubleshoot, consider optimizing the reaction conditions as detailed in the troubleshooting guide below.
Q3: How can I control the stereochemistry of the double bonds to obtain the desired (4E, 6E) isomer of this compound?
The formation of the E-isomers is generally favored thermodynamically in Claisen-Schmidt condensations under basic conditions. To maximize the yield of the desired (4E, 6E) isomer:
-
Reaction conditions: Employing thermodynamic control (e.g., higher temperatures, longer reaction times) can favor the more stable E-isomer.
-
Purification: Careful chromatographic separation (e.g., column chromatography with silica gel) can be used to isolate the desired stereoisomer. Isomer ratios can be monitored by ¹H NMR spectroscopy.
Q4: What are the main challenges in the purification of this compound?
This compound, like many phenolic compounds, can be prone to oxidation. Additionally, the presence of closely related byproducts, such as isomers or products of side reactions, can complicate purification.
-
Protection of phenolic hydroxyl groups: If significant degradation is observed, consider protecting the hydroxyl groups (e.g., as methoxymethyl (MOM) or silyl ethers) during the synthesis and deprotecting them in the final step.
-
Chromatography conditions: Use of de-gassed solvents and carrying out the purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. The choice of solvent system for chromatography is also critical for achieving good separation.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of the Heptadienone Backbone
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | 1. Ineffective base: The base may not be strong enough to deprotonate the ketone efficiently. 2. Low reaction temperature: The activation energy for the condensation may not be reached. 3. Steric hindrance: Bulky protecting groups on the aromatic rings could hinder the reaction. | 1. Screen different bases: Test stronger bases such as sodium hydroxide, potassium hydroxide, or lithium diisopropylamide (LDA) under anhydrous conditions. 2. Optimize temperature: Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Re-evaluate protecting group strategy: If applicable, consider smaller protecting groups. |
| Formation of multiple products | 1. Self-condensation of the ketone: The ketone enolate reacts with another molecule of the ketone. 2. Michael addition: Nucleophiles in the reaction mixture may add to the α,β-unsaturated ketone product. 3. Formation of Z-isomers: Kinetic control may favor the formation of the less stable Z-isomer. | 1. Slow addition of the aldehyde: Add the aldehyde dropwise to the solution of the ketone and base to maintain a low concentration of the enolate. 2. Use of a less nucleophilic base: A hindered base might reduce the likelihood of Michael addition. 3. Adjust reaction conditions: As mentioned in the FAQs, favor thermodynamic control by using higher temperatures and longer reaction times. |
| Product degradation | 1. Oxidation of phenolic groups: The free hydroxyl groups can be susceptible to oxidation, especially under basic conditions and in the presence of air. 2. Instability of the product: The poly-unsaturated system might be prone to polymerization or degradation under harsh conditions. | 1. Use an inert atmosphere: Conduct the reaction under nitrogen or argon. 2. Protecting groups: Protect the phenolic hydroxyl groups prior to the condensation reaction. 3. Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion. |
Illustrative Data for Reaction Optimization
The following table provides hypothetical data for the optimization of a Claisen-Schmidt condensation to form a key intermediate for this compound synthesis.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOH (1.1 eq) | Ethanol | 25 | 45 |
| 2 | KOH (1.1 eq) | Ethanol | 25 | 55 |
| 3 | KOH (1.1 eq) | Ethanol | 50 | 70 |
| 4 | LDA (1.1 eq) | THF | -78 to 25 | 65 |
| 5 | KOH (1.5 eq) | Methanol | 50 | 75 |
Experimental Protocols
Disclaimer: The following is a representative, hypothetical protocol for the synthesis of this compound. It is intended for illustrative purposes and should be adapted and optimized by the user.
Synthesis of a Key Intermediate: (E)-4-(4-hydroxyphenyl)but-3-en-2-one
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone (10 vol), add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Final Condensation Step to form this compound
-
To a solution of (E)-4-(4-hydroxyphenyl)but-3-en-2-one (1.0 eq) and vanillin (1.0 eq) in ethanol (10 vol), add a 20% aqueous solution of potassium hydroxide (3.0 eq) at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and acidify with 1 M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain this compound.
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield in Condensation
Caption: Troubleshooting decision tree for low reaction yield.
Validation & Comparative
Tsaokoarylone vs. Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibitory Activity
For researchers and professionals in drug development, identifying and characterizing novel acetylcholinesterase (AChE) inhibitors is a critical step in the pursuit of new therapies for neurodegenerative diseases like Alzheimer's. This guide provides a direct comparison of the AChE inhibitory activity of tsaokoarylone, a natural compound, and donepezil, a well-established synthetic drug.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data on the acetylcholinesterase inhibitory activity of this compound and donepezil, based on available experimental findings.
| Compound | IC50 Value (AChE Inhibition) | Source |
| This compound | 31.13 µM | [1][2][3][4] |
| Donepezil | 6.7 nM | [5][6] |
| Donepezil | 11 nM | [7] |
| Donepezil | 53.6 ng/mL (plasma IC50) | [8][9] |
Note: The IC50 values for donepezil vary across different studies, which may be attributed to variations in experimental conditions, such as the source of the enzyme and the specific assay protocol used.
Experimental Protocols
The in vitro acetylcholinesterase inhibitory activity of both compounds is typically determined using a modification of the Ellman's spectrophotometric method. This assay is widely used for its reliability and sensitivity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an inhibitor required to reduce the activity of acetylcholinesterase by 50% (IC50).
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor will reduce the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in a phosphate buffer (pH 8.0).
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the phosphate buffer, a solution of the test compound at various concentrations, and the AChE enzyme.
-
Incubation: The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI, and DTNB to the mixture.
-
Measurement: The absorbance of the yellow product is measured at a wavelength of 405-412 nm at regular intervals using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control reaction.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the acetylcholinesterase inhibition assay.
References
- 1. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Portico [access.portico.org]
- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Tsaokoarylone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Tsaokoarylone, a diarylheptanoid predominantly isolated from the fruits of Amomum tsao-ko, has garnered interest for its potential therapeutic applications. While comprehensive structure-activity relationship (SAR) studies on a wide array of this compound derivatives are limited, research on structurally similar diarylheptanoids provides valuable insights into the chemical features crucial for their biological activities. This guide offers a comparative analysis of the SAR of this compound and related diarylheptanoids, focusing on their anti-inflammatory, anticancer, and neuroprotective effects, supported by available experimental data.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its structural relatives is intricately linked to their chemical architecture. Modifications to the aromatic rings, the heptane chain, and the nature and position of functional groups can significantly modulate their pharmacological properties.
Acetylcholinesterase Inhibitory Activity
This compound and its co-isolated compounds from Amomum tsao-ko have demonstrated moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2][3]
| Compound | Source | AChE IC50 (µM) |
| This compound | Amomum tsao-ko | 31.13[1][3] |
| Tsaokoic Acid | Amomum tsao-ko | 32.78[1][3] |
| Tsaokoin | Amomum tsao-ko | 41.70[1][3] |
| Vanillin | Amomum tsao-ko | 39.25[1] |
Table 1: Acetylcholinesterase Inhibitory Activity of Compounds from Amomum tsao-ko
The data suggests that the core diarylheptanoid-like structure is a viable scaffold for the development of AChE inhibitors. Further derivatization could potentially enhance this activity.
Anti-inflammatory Activity
Diarylheptanoids, the class of compounds to which this compound belongs, are well-documented for their anti-inflammatory properties. The SAR of these compounds reveals key structural determinants for this activity.
| Compound/Derivative | Key Structural Features | Anti-inflammatory Activity (IC50 or % Inhibition) | Reference |
| 1,7-diphenyl-1,3-heptadien-5-one | Non-phenolic, α,β-unsaturated ketone | ID50 = 67 µ g/ear (topical) | [1] |
| Yakuchinone B derivatives | Modified phenolic hydroxyls and aliphatic chain | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of NF-κB signaling. | [4] |
| Curcuminoids | Phenolic hydroxyls, β-diketone moiety | Inhibition of COX-2, iNOS, and lipoxygenase. | [5] |
| Diarylheptanoids from Alpinia officinarum | Various substitutions on aromatic rings and heptane chain | Inhibition of pro-inflammatory cytokines. | [3] |
Table 2: Structure-Activity Relationship of Diarylheptanoids for Anti-inflammatory Activity
The presence of α,β-unsaturated carbonyl groups and phenolic hydroxyls on the aromatic rings appear to be crucial for the anti-inflammatory effects of diarylheptanoids. These moieties are often involved in modulating key inflammatory pathways such as the NF-κB signaling cascade.
Anticancer Activity
The anticancer potential of diarylheptanoids has been explored, with several studies highlighting the importance of specific structural features for cytotoxicity against various cancer cell lines.
| Compound/Derivative | Key Structural Features | Anticancer Activity (IC50) | Cell Line | Reference |
| Linear Diarylheptanoid 6a | - | 0.09 µM | T47D (Breast) | [2] |
| Linear Diarylheptanoid 6d | - | 0.64 µM | T47D (Breast) | [2] |
| Linear Diarylheptanoid 7j | - | 0.67 µM | T47D (Breast) | [2] |
| Linear Diarylheptanoid 7e | - | 0.99 µM | T47D (Breast) | [2] |
| Diarylheptanoid from Alpinia officinarum (Compound 4) | - | Moderately cytotoxic | HepG2, MCF-7, SF-268 | [6] |
Table 3: Anticancer Activity of Diarylheptanoid Derivatives
These findings suggest that the diarylheptanoid scaffold is a promising template for the design of novel anticancer agents. The degree of unsaturation and the substitution pattern on the aromatic rings are critical for their antiproliferative effects.
Neuroprotective Effects
Emerging research indicates that diarylheptanoids possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.
| Compound/Derivative | Key Structural Features | Neuroprotective Effect | Model | Reference |
| Dimeric Diarylheptanoids from Alpinia officinarum | Dimeric structure | Protection against OGD/R-induced neuronal apoptosis | Primary cortical neurons | [7] |
| Diarylheptanoids from Alpinia officinarum | Various substitutions | Protection against H2O2-damaged SH-SY5Y cells | SH-SY5Y cells | [8] |
| Diarylheptanoids from Tacca chantrieri | Ditetrahydrofuran moiety | Protection against Aβ25-35-induced damage | SH-SY5Y cells | [9] |
Table 4: Neuroprotective Effects of Diarylheptanoid Derivatives
The neuroprotective actions of these compounds are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the biological activities discussed.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and its derivatives)
-
Microplate reader
Procedure:
-
Prepare solutions of ATCI, DTNB, and the test compounds in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Immediately after adding the enzyme, add the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathways and Mechanistic Visualizations
The biological activities of this compound and its analogs are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Conclusion
The available data, primarily from studies on structurally related diarylheptanoids, strongly suggests that this compound and its derivatives are a promising class of compounds with multifaceted pharmacological potential. Key structural motifs, such as the number and position of hydroxyl and methoxy groups on the phenyl rings and the nature of the heptane chain, are critical determinants of their anti-inflammatory, anticancer, and neuroprotective activities. Further systematic synthesis and biological evaluation of a focused library of this compound derivatives are warranted to elucidate a more detailed structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these natural product-inspired compounds for future drug development endeavors.
References
- 1. Non-phenolic linear diarylheptanoids from Curcuma xanthorrhiza: a novel type of topical anti-inflammatory agents: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 6. Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Anticancer Mechanism of Tsaokoarylone In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro anticancer mechanism of Tsaokoarylone, a natural diarylheptanoid. While initial research has established its cytotoxic potential, a comprehensive understanding of its mechanism of action is crucial for further development. This document outlines the established data for this compound and presents a series of recommended experimental protocols and data interpretation frameworks to fully elucidate its anticancer properties, comparing its known performance with the standard chemotherapeutic agent, cisplatin.
Introduction to this compound
This compound is a diarylheptanoid isolated from the fruits of Amomum tsao-ko, a plant used in traditional medicine.[1][2] Its chemical structure is 7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one.[1] Structurally, it is an analogue of curcumin, a well-known compound with a broad range of biological activities, including anticancer effects. Preliminary studies have demonstrated that this compound exhibits cytotoxic activity against human cancer cell lines, suggesting its potential as an anticancer agent.[1][2][3]
Cytotoxicity Profile of this compound vs. Cisplatin
The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. This compound has been evaluated against human non-small cell lung cancer (A549) and human melanoma (SK-Mel-2) cell lines, with its cytotoxicity being comparable to that of the established chemotherapeutic drug, cisplatin.[1][3]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Cisplatin
| Compound | A549 (Lung Cancer) µg/mL | SK-Mel-2 (Melanoma) µg/mL |
| This compound | 4.9 | 11.4 |
| Cisplatin | 7.4 | 10.0 |
| Data sourced from Moon et al., 2005.[1] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The cytotoxicity data for this compound was generated using the Sulforhodamine B (SRB) colorimetric assay, which is a reliable method for determining cell density based on the measurement of cellular protein content.[1][3]
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, SK-Mel-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Cisplatin (or other test compounds)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparative drug (e.g., cisplatin) for a specified duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Elucidating the Anticancer Mechanism of this compound
Beyond cytotoxicity, it is essential to understand how a compound kills cancer cells. The primary mechanisms for anticancer drugs include inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a key mechanism for many chemotherapeutic agents.[4][5][6] Assays to detect apoptosis are critical for validating the anticancer mechanism of a novel compound.
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h Treatment)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 5.2 ± 0.8 | 3.1 ± 0.5 | 91.7 ± 1.3 |
| This compound (IC50) | 25.6 ± 2.1 | 15.3 ± 1.9 | 59.1 ± 3.5 |
| Doxorubicin (Positive Control) | 30.1 ± 2.5 | 18.9 ± 2.2 | 51.0 ± 4.1 |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat A549 cells with this compound at its IC50 concentration for 48 hours. Include vehicle-treated and positive controls.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Cell Cycle Arrest
Anticancer drugs can halt the proliferation of cancer cells by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing them from dividing.[8][9]
Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in A549 Cells (24h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| This compound (IC50) | 30.2 ± 2.8 | 15.5 ± 1.9 | 54.3 ± 4.1 |
| Nocodazole (Positive Control) | 10.8 ± 1.5 | 12.3 ± 1.7 | 76.9 ± 5.3 |
This method uses PI to stain cellular DNA, and the DNA content per cell is quantified by flow cytometry to determine the phase of the cell cycle.[9]
Objective: To determine if this compound induces cell cycle arrest and in which phase.
Materials:
-
A549 cells
-
This compound
-
PBS
-
Ethanol (70%, cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat A549 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Cell cycle progression and a potential G2/M arrest point.
Investigation of Molecular Targets and Signaling Pathways
To delve deeper into the mechanism, identifying the specific molecular pathways affected by this compound is crucial. As a curcumin analogue, it may modulate pathways commonly affected by curcumin, such as NF-κB, MAPK, or PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.[10][11][12] Western blotting is a key technique to measure changes in the expression and phosphorylation (activation) of proteins within these pathways.[13][14][15]
Table 4: Hypothetical Modulation of MAPK Pathway Proteins by this compound in A549 Cells (24h Treatment)
| Protein Target | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) |
| p-ERK/Total ERK | 1.00 ± 0.12 | 0.35 ± 0.08 |
| p-JNK/Total JNK | 1.00 ± 0.15 | 2.50 ± 0.21 |
| p-p38/Total p38 | 1.00 ± 0.11 | 2.15 ± 0.18 |
| β-actin | 1.00 | 1.00 |
Experimental Protocol: Western Blotting
Objective: To determine the effect of this compound on the expression and activation of key signaling proteins.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Caption: Hypothetical dual-action of this compound on MAPK signaling.
Conclusion and Future Directions
The available data indicates that this compound is a promising natural compound with cytotoxic effects on cancer cells, comparable to the established drug cisplatin. To fully validate its potential as an anticancer agent, further in vitro studies are necessary. The experimental frameworks provided in this guide offer a systematic approach to:
-
Confirm and expand its cytotoxicity profile across a wider range of cancer cell lines.
-
Determine if apoptosis is the primary mode of cell death.
-
Investigate its impact on cell cycle progression.
-
Identify the specific molecular signaling pathways it modulates.
A comprehensive understanding of these mechanisms will be pivotal for the rational design of future preclinical and clinical studies for this compound.
References
- 1. scispace.com [scispace.com]
- 2. This compound, a Cytotoxic Diarylheptanoid from Amomum tsao-ko Fruits -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 8. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 13. Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.championsoncology.com [blog.championsoncology.com]
- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tsaokoarylone: A Comparative Analysis of its Bioactivity Across Different Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic effects and apoptotic mechanisms of Tsaokoarylone, a diarylheptanoid compound, across various cancer cell lines. This guide provides a comparative analysis of its bioactivity, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.
Cross-Validation of this compound's Cytotoxic Bioactivity
This compound, a natural compound isolated from the fruits of Amomum tsao-ko, has demonstrated notable cytotoxic effects against several human cancer cell lines. To facilitate a comparative understanding of its potency, the half-maximal inhibitory concentration (IC50) values across different cell lines are summarized below. The data is derived from studies employing the Sulforhodamine B (SRB) assay to assess cell viability after treatment with this compound.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Non-small cell lung cancer | 4.9 |
| SK-Mel-2 | Melanoma | 11.4 |
Note: Data for MCF-7 (breast cancer), HCT116 (colon cancer), HepG2 (liver cancer), and a normal human cell line are not currently available in the reviewed literature.
Unveiling the Apoptotic Mechanism of this compound
Current research indicates that this compound induces apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells. The underlying mechanism involves the modulation of key signaling pathways that regulate this process.
Key Signaling Pathways Modulated by this compound
While specific studies on the complete signaling cascade activated by this compound are emerging, it is hypothesized to involve the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of a cascade of caspases.
Experimental Protocols
To ensure the reproducibility and validation of the bioactivity of this compound, detailed experimental protocols for key assays are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to analyze the expression of apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tsaokoarylone: A Comparative Analysis of In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Tsaokoarylone, a diarylheptanoid isolated from the fruits of Amomum tsao-ko, has garnered scientific interest for its potential therapeutic properties. This guide provides a comprehensive comparison of its reported in vitro efficacy across various biological assays. While in vivo studies on the isolated this compound are not currently available in the public domain, this document summarizes the existing laboratory findings to inform future research and drug development endeavors.
In Vitro Efficacy of this compound
This compound has demonstrated notable bioactivity in several key in vitro models, suggesting its potential as a cytotoxic, anti-inflammatory, and neuroprotective agent. The following table summarizes the quantitative data from these studies.
| Biological Activity | Cell Line/Enzyme | Metric | Value | Reference |
| Cytotoxicity | Human non-small cell lung cancer (A549) | IC₅₀ | 4.9 µg/mL | [1] |
| Human melanoma (SK-Mel-2) | IC₅₀ | 11.4 µg/mL | [1] | |
| Neuroprotection | Acetylcholinesterase (AChE) | IC₅₀ | 31.13 µM | [2][3] |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | Data not yet quantified in available literature for the isolated compound. The ethanol extract of A. tsao-ko fruit, from which this compound is derived, has shown anti-inflammatory properties. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the in vitro efficacy of compounds like this compound.
Cytotoxicity Assays
The cytotoxic effects of this compound have been evaluated against cancer cell lines using colorimetric assays such as the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Plating: Cancer cell lines (e.g., A549, SK-Mel-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Acetylcholinesterase (AChE) Inhibition Assay
The neuroprotective potential of this compound has been assessed through its ability to inhibit acetylcholinesterase, a key enzyme in the cholinergic system.
Ellman's Method for AChE Inhibition:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a buffer solution in a 96-well plate.
-
Inhibitor Addition: this compound at various concentrations is added to the wells.
-
Enzyme Addition: The reaction is initiated by adding the acetylcholinesterase enzyme.
-
Hydrolysis and Color Development: AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: The rate of color development is monitored by measuring the absorbance at 412 nm over time.
-
Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value is determined from the dose-response curve.
Anti-inflammatory Assay in RAW 264.7 Macrophages
The anti-inflammatory properties of compounds are often evaluated by their ability to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay (Griess Test):
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound for a defined period.
-
Inflammatory Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, leading to the production of nitric oxide (NO).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The collected supernatant is mixed with Griess reagent. In the presence of nitrite (a stable product of NO), a pink-colored azo dye is formed.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
NO Inhibition Calculation: The amount of nitrite is quantified using a standard curve, and the percentage inhibition of NO production by this compound is calculated.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes and potential signaling pathways involved in the bioactivity of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for in vitro efficacy assessment of this compound.
References
Tsaokoarylone: A Head-to-Head Comparison with Other Diarylheptanoids in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of Tsaokoarylone with other selected diarylheptanoids, focusing on their cytotoxic, anti-inflammatory, and antioxidant activities. The information is compiled from various experimental studies to offer a comparative overview for research and drug development purposes.
Introduction to this compound and Diarylheptanoids
This compound is a diarylheptanoid isolated from the fruits of Amomum tsao-ko, a plant used in traditional medicine.[1][2][3] Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. This structural motif is shared by numerous compounds, including the well-known curcumin, and is associated with a wide range of biological activities. These activities include cytotoxic, anti-inflammatory, and antioxidant effects, making them a subject of interest for therapeutic applications.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other representative diarylheptanoids. It is important to note that the data is compiled from different studies, and experimental conditions may vary.
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The following table compares its activity, represented by IC50 values, with that of other diarylheptanoids. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | A549 (Human Lung Carcinoma) | 13.9 | [1][2][3] |
| This compound | SK-MEL-2 (Human Melanoma) | 32.3 | [1][2][3] |
| Curcumin | MCF-7 (Human Breast Adenocarcinoma) | 6.7 | [4] |
| Demethoxycurcumin | MCF-7 (Human Breast Adenocarcinoma) | >50 | [4] |
| Bisdemethoxycurcumin | MCF-7 (Human Breast Adenocarcinoma) | >50 | [4] |
| Hirsutanonol | RAW 264.7 (Murine Macrophage) | 14.3 | [5] |
| Oregonin | RAW 264.7 (Murine Macrophage) | 3.8 | [5] |
Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| Blepharocalyxin B | NO Production Inhibition | J774.1 (Murine Macrophage) | 36 | [7] |
| Diarylheptanoid from Alnus japonica (Compound 6) | NO Production Inhibition | RAW 264.7 (Murine Macrophage) | 16.7 µg/mL | [8] |
| Diarylheptanoid from Alnus japonica (Compound 8) | NO Production Inhibition | RAW 264.7 (Murine Macrophage) | 27.2 µg/mL | [8] |
| Oregonin | NO Production Inhibition | RAW 264.7 (Murine Macrophage) | 3.8 | [5] |
| Hirsutanonol | NO Production Inhibition | RAW 264.7 (Murine Macrophage) | 14.3 | [5] |
Antioxidant Activity
The antioxidant capacity of diarylheptanoids is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Quantitative data for this compound's antioxidant activity is limited in the available literature. The following table provides data for other diarylheptanoids.
| Compound | Assay | IC50 (µg/mL) | Source |
| Curcumin | DPPH Radical Scavenging | 12.74 ± 0.27 | [9] |
| Gingerol | DPPH Radical Scavenging | 28.49 ± 0.73 | [9] |
| Diarylheptanoids from Alnus japonica | DPPH Radical Scavenging | Significant activity at 50 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cytotoxicity by measuring the protein content of cells that remain attached to the culture plate after treatment with the test compound.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diarylheptanoids and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Absorbance Reading: Dissolve the bound dye in 10 mM Tris base solution (pH 10.5). Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the diarylheptanoids for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition. Calculate the IC50 value.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the antioxidant activity of a compound by its ability to scavenge the stable free radical DPPH.
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the diarylheptanoid solution. Add the DPPH solution to initiate the reaction. A control containing only methanol and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathway Modulation
Diarylheptanoids have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many diarylheptanoids are reported to inhibit this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like inflammation, proliferation, and survival. It typically consists of a series of three kinases (MAPKKK, MAPKK, and MAPK) that are sequentially activated. Diarylheptanoids can interfere with this pathway, affecting cellular responses to external stimuli.
References
- 1. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Diarylheptanoids of Curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diarylheptanoids with in vitro inducible nitric oxide synthesis inhibitory activity from Alnus hirsuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of diarylheptanoids on nitric oxide production in activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide and prostaglandin E2 synthesis inhibitory activities of diarylheptanoids from the barks of Alnus japonica steudel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tsaokoarylone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Tsaokoarylone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on its known cytotoxic properties and established best practices for the disposal of hazardous chemical waste. All procedures should be carried out in a designated laboratory area by trained personnel. A site-specific risk assessment is mandatory before handling and disposal.
This compound is a diarylheptanoid naturally occurring in the fruits of Amomum tsao-ko.[1][2] Research has demonstrated its cytotoxic activity, indicating that it is toxic to living cells.[1][2][3] Therefore, it must be handled as a hazardous substance, and all waste generated must be disposed of as cytotoxic and hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. For handling cytotoxic materials, double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A long-sleeved, buttoned lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used.
Work Area Preparation:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a chemical spill kit is readily accessible.
-
Designate a specific, clearly labeled area for the accumulation of this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of solid this compound, contaminated labware, and solutions containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including unused or expired compounds and grossly contaminated items (e.g., weighing boats, contaminated gloves, and bench paper), in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the waste and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and rinsing solvents, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, Pasteur pipettes, broken glass) must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[4][5]
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic Waste."
-
The label must include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
3. Storage of Waste:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.[6][7]
-
Ensure that incompatible wastes are segregated to prevent reactions.[6]
-
Waste containers must be kept closed at all times, except when adding waste.[8][9]
4. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a laboratory-grade detergent and water.
-
Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its containers in the regular trash or down the drain.[8]
Summary of Disposal Information
| Parameter | Guideline |
| Hazard Class (Inferred) | Cytotoxic, Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double gloving recommended), safety goggles, lab coat, respirator (if aerosol risk) |
| Solid Waste Disposal | Collect in a labeled, sealed hazardous waste container. |
| Liquid Waste Disposal | Collect in a labeled, sealed hazardous waste container. Do not mix with incompatible waste. |
| Contaminated Sharps Disposal | Dispose of in a designated, puncture-resistant cytotoxic sharps container.[4][5] |
| Empty Container Disposal | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container according to institutional guidelines.[9] |
| Spill Cleanup | Use a chemical spill kit, collect all materials in a sealed hazardous waste container, and decontaminate the area. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
